Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 715574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-7-3-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEJUHJDPGTVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2CCC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328024 | |
| Record name | ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32499-64-2 | |
| Record name | ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Introduction: The Significance of the Tropane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane alkaloid scaffold, is a privileged structure in medicinal chemistry. It forms the core of numerous pharmacologically significant compounds, ranging from atropine to cocaine.[1] The rigid, bicyclic framework of the tropane skeleton allows for precise spatial orientation of functional groups, making it an ideal building block for developing novel therapeutics. This compound, also known as N-Carbethoxy-nortropinone, is a pivotal intermediate in this field.[2] By functionalizing the nitrogen atom of the parent nortropinone with an ethyl carbamate group, this compound serves as a versatile precursor for the synthesis of a wide array of pharmaceutical agents, including analgesics, anesthetics, and anticholinergic drugs.[2]
This guide provides a detailed exploration of the primary synthesis pathway for this compound, including a step-by-step experimental protocol, mechanistic insights, and a discussion of alternative conceptual strategies.
Primary Synthesis Pathway: N-Acylation of Nortropinone
The most direct and widely adopted method for synthesizing this compound is through the N-acylation of nortropinone using ethyl chloroformate. Nortropinone, the N-demethylated analog of tropinone, provides the core bicyclic structure with a secondary amine that is readily available for functionalization.[1]
Causality Behind Experimental Choices
The synthesis begins with nortropinone, which is typically available as a hydrochloride salt to improve its stability and handling. The core of the reaction is a classic nucleophilic acyl substitution.
-
Liberation of the Free Amine: The secondary amine of nortropinone hydrochloride is protonated. To render it nucleophilic, it must be deprotonated to the free base. A non-nucleophilic organic base, such as triethylamine (TEA), is added to neutralize the hydrochloride salt in situ. An excess of TEA is used to also scavenge the hydrogen chloride (HCl) that is generated as a byproduct of the acylation reaction, driving the equilibrium towards the product.
-
Nucleophilic Attack: The liberated secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.
-
Formation of the Carbamate: The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group yields the stable ethyl carbamate product, this compound.
The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (DCM), which effectively dissolves the reactants without participating in the reaction.
Visualizing the N-Acylation Pathway
Caption: N-acylation of nortropinone with ethyl chloroformate.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with purification and characterization steps ensuring the integrity of the final product.
Materials:
-
Nortropinone hydrochloride
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add nortropinone hydrochloride (1.0 eq). Suspend the salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.3 M.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 - 2.5 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C. The suspension should become a clearer solution as the free base is formed.
-
Acylation: While maintaining the temperature at 0 °C, add ethyl chloroformate (1.1 - 1.2 eq) dropwise over 10-15 minutes. A precipitate of triethylamine hydrochloride may form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl to remove excess triethylamine.
-
Wash with saturated aqueous NaHCO₃ to remove any remaining acidic impurities.
-
Finally, wash with saturated brine to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification and Characterization: The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel. The final product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity. The expected molecular weight is approximately 197.23 g/mol .
Quantitative Data Summary
| Reactant/Reagent | Molar Eq. | Purpose |
| Nortropinone Hydrochloride | 1.0 | Starting Material |
| Ethyl Chloroformate | 1.1 - 1.2 | Acylating Agent |
| Triethylamine | 2.2 - 2.5 | Base (Neutralization & Scavenger) |
| Dichloromethane | - | Solvent |
| Typical Yield: | 85-95% (after purification) |
Alternative Conceptual Pathway: The Dieckmann Condensation
For academic and research purposes, it is valuable to consider alternative synthetic strategies. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful tool for forming five- and six-membered rings.[3][4] This approach could theoretically be used to construct the bicyclic core of N-Carbethoxy-nortropinone.
Mechanistic Rationale
The synthesis would begin with a suitably substituted N,N-bis(alkoxycarbonylmethyl)amine derivative.
-
Precursor Synthesis: A linear precursor, diethyl 2,2'-(ethoxycarbonylazanediyl)dipropanoate, would be required.
-
Intramolecular Cyclization: Treatment of this diester with a strong base (e.g., sodium ethoxide) would initiate the Dieckmann condensation. An enolate would form at one of the α-carbons, which would then attack the carbonyl group of the other ester intramolecularly.[5]
-
Ring Formation: This cyclization would form a five-membered ring, resulting in a β-keto ester. Subsequent hydrolysis and decarboxylation would yield the desired tropane skeleton.
While synthetically more complex than N-acylation, this pathway highlights a classic carbon-carbon bond-forming strategy for constructing cyclic systems.
Visualizing the Dieckmann Condensation Pathway
Caption: Conceptual Dieckmann condensation route to the target molecule.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct N-acylation of nortropinone. This method is robust, high-yielding, and proceeds under mild conditions, making it suitable for both laboratory and potential scale-up applications. Understanding the underlying mechanism and the rationale for each experimental step is crucial for troubleshooting and optimization. While alternative pathways like the Dieckmann condensation are conceptually insightful, the N-acylation route remains the gold standard for accessing this critical intermediate in drug discovery and development.
References
An In-depth Technical Guide to N-(Ethoxycarbonyl)nortropinone: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of the Tropane Scaffold
The tropane alkaloid scaffold, a bicyclic [3.2.1] nitrogen-containing framework, is a privileged structure in medicinal chemistry. It forms the core of numerous pharmacologically active compounds, ranging from atropine to cocaine[1]. The development of novel therapeutics often necessitates precise chemical manipulation of this scaffold. Nortropinone, the N-demethylated analog of tropinone, serves as a crucial starting point for such modifications[1]. However, the presence of a reactive secondary amine can lead to undesired side reactions, complicating synthetic strategies.
To overcome this, the nitrogen atom is temporarily masked with a protecting group. While the tert-butoxycarbonyl (Boc) group is common, the ethoxycarbonyl group offers an alternative with distinct chemical properties and cleavage conditions. N-(Ethoxycarbonyl)nortropinone is a key synthetic intermediate that enables chemists to perform selective reactions at other positions of the molecule, particularly at the C3-ketone, before revealing the nitrogen for subsequent functionalization[2][3]. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of N-(Ethoxycarbonyl)nortropinone for professionals in research and drug development.
Core Physicochemical Properties
N-(Ethoxycarbonyl)nortropinone is a light yellow liquid at room temperature[4][5]. It is commercially available at purities greater than 98.0%, typically analyzed by gas chromatography (GC)[6][7][8][9]. Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 32499-64-2 | [6][7][10][11] |
| Molecular Formula | C₁₀H₁₅NO₃ | [2][6][10][11] |
| Molecular Weight | 197.23 g/mol | [2][6][10][11] |
| Synonym | 8-(Ethoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-one | [7][8] |
| Physical State | Liquid (at 20°C) | [7][8] |
| Boiling Point | 153 °C (at 11 mmHg) | [2][7][9] |
| Specific Gravity | 1.15 (at 20/20°C) | [7][8][9] |
| Refractive Index | 1.49 | [7][8][9] |
Synthesis Pathway: N-Protection of Nortropinone
The synthesis of N-(Ethoxycarbonyl)nortropinone is achieved through the N-acylation of nortropinone. This reaction leverages the nucleophilicity of the secondary amine on the nortropinone core, which attacks the electrophilic carbonyl carbon of an acylating agent, typically ethyl chloroformate. The reaction is commonly performed using nortropinone hydrochloride, which requires an in-situ neutralization step with a non-nucleophilic base, such as triethylamine, to liberate the free amine.
Experimental Protocol: Synthesis
The following protocol is a standard laboratory procedure for the ethoxycarbonylation of nortropinone.
-
Reaction Setup: To a solution of nortropinone hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask, add triethylamine (2.5-3.0 eq) dropwise at 0°C. Stir the mixture for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Reagent Addition: Add ethyl chloroformate (1.1-1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up and Isolation: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with saturated brine.
-
Purification: Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure N-(Ethoxycarbonyl)nortropinone.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of N-(Ethoxycarbonyl)nortropinone.[12][13] The key expected features in Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed below.
Mass Spectrometry (MS)
In electron-impact mass spectrometry (EI-MS), the molecular ion peak (M+) is expected at m/z = 197, corresponding to the molecular weight of the compound (C₁₀H₁₅NO₃)[2][11][14]. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[14]
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ , characteristic of a cyclic ketone.
-
C=O Stretch (Carbamate): Another strong absorption band should appear in the region of 1680-1700 cm⁻¹ , corresponding to the carbonyl of the ethoxycarbonyl (urethane) group.
-
C-N Stretch: A moderate absorption will be present around 1200-1250 cm⁻¹ .
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the bicyclic system and the ethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy gives detailed information about the carbon and hydrogen framework.[13][15][16]
-
¹H NMR:
-
Ethyl Group: A triplet integrating to 3H is expected around δ 1.2-1.3 ppm (CH₃) and a quartet integrating to 2H around δ 4.0-4.2 ppm (CH₂). The quartet arises from the coupling of the methylene protons to the methyl protons.
-
Bridgehead Protons (H-1, H-5): These protons will appear as broad signals in the δ 3.3-3.6 ppm region.
-
Ring Protons: The remaining protons on the tropane ring will produce complex, overlapping multiplets in the δ 1.5-2.8 ppm range. The diastereotopic nature of the methylene protons adjacent to the ketone and nitrogen atoms contributes to this complexity.
-
-
¹³C NMR:
-
Ketone Carbonyl: A signal in the downfield region, around δ 208-212 ppm .
-
Carbamate Carbonyl: A signal around δ 155-157 ppm .
-
Ethyl Group: Signals for the O-CH₂ will be around δ 60-62 ppm and the CH₃ signal will be upfield, around δ 14-16 ppm .
-
Bridgehead Carbons (C-1, C-5): Signals expected in the δ 50-55 ppm range.
-
Ring Carbons: Other sp³ carbons of the tropane ring will appear between δ 25-45 ppm .
-
Reactivity and Chemical Transformations
The primary utility of N-(Ethoxycarbonyl)nortropinone in synthesis stems from the orthogonal reactivity of its two key functional groups: the C3-ketone and the N-ethoxycarbonyl protecting group.
Reactions at the C3-Position
With the nitrogen atom's nucleophilicity and basicity masked by the ethoxycarbonyl group, the ketone at the C3 position becomes the primary site for chemical transformations.[17] This allows for a range of modifications:
-
Reduction: The ketone can be readily reduced using standard reducing agents like sodium borohydride (NaBH₄) to yield the corresponding alcohol, N-(ethoxycarbonyl)nortropinol. This introduces a hydroxyl group that can be further functionalized, for example, through esterification.
-
Wittig-type Reactions: Olefination reactions, such as the Wittig reaction, can be employed to convert the ketone into an exocyclic double bond, providing access to a different class of derivatives.[17]
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents allows for the introduction of various alkyl or aryl substituents at the C3 position, forming tertiary alcohols.
N-Deprotection
Following modifications at the C3 position (or without any modifications if the goal is simply to access the free amine), the ethoxycarbonyl group can be removed. This deprotection step is typically achieved under hydrolytic conditions.
-
Acidic Hydrolysis: Strong acidic conditions, for instance, refluxing with hydrobromic acid (HBr), can cleave the carbamate to yield the nortropinone (or its derivative) as the corresponding ammonium salt.
-
Basic Hydrolysis: Saponification using a strong base like potassium hydroxide (KOH) followed by an acidic workup will also remove the protecting group.
The resulting free secondary amine is then available for a new suite of reactions, most notably N-alkylation or reductive amination, to introduce diverse functionalities critical for modulating pharmacological activity.[17]
Applications in Drug Discovery and Development
N-(Ethoxycarbonyl)nortropinone is a valuable building block for synthesizing tropane alkaloid derivatives for therapeutic applications.[2] The strategic protection of the nitrogen allows for the systematic and controlled modification of the tropane core. This approach is instrumental in developing ligands for various biological targets, including neurotransmitter transporters and receptors. For instance, derivatives of the related N-Boc-nortropinone are widely used in the synthesis of high-affinity ligands for the dopamine transporter (DAT), a key target in neurological and psychiatric disorders.[17] By modifying the N-substituent and the C3-position, researchers can fine-tune the binding affinity and selectivity of the resulting compounds for their intended biological targets.[3][17]
Safety, Handling, and Storage
According to available safety data sheets, N-(Ethoxycarbonyl)nortropinone is not classified as a hazardous substance or mixture under GHS and European Union regulations.[18] However, standard laboratory precautions should always be observed.
-
Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][19]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes.[4][5] If inhalation occurs, move to fresh air.[4][5]
-
Storage: The compound is noted to be air-sensitive.[4][5] It should be stored under an inert atmosphere in a tightly sealed container.[4][5] While it can be stored at room temperature, storage in a cool, dark place (below 15°C) is recommended for long-term stability.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. N-(Ethoxycarbonyl)nortropinone [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. N-(Ethoxycarbonyl)nortropinone , >98.0%(GC) , 32499-64-2 - CookeChem [cookechem.com]
- 7. N-(Ethoxycarbonyl)nortropinone | 32499-64-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. N-(Ethoxycarbonyl)nortropinone | 32499-64-2 | TCI AMERICA [tcichemicals.com]
- 9. N-(Ethoxycarbonyl)nortropinone | 32499-64-2 | TCI EUROPE N.V. [tcichemicals.com]
- 10. scbt.com [scbt.com]
- 11. N-(ethoxycarbonyl)nortropinone [stenutz.eu]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. lehigh.edu [lehigh.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid ethyl ester structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid ethyl ester, a key heterocyclic scaffold in modern drug discovery. This document moves beyond a simple recitation of analytical data, focusing instead on the strategic integration of spectroscopic techniques to build an unassailable structural hypothesis. We will explore the causality behind experimental choices, detailing not only the "what" but the "why" of the analytical workflow. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences sectors who require a robust methodology for characterizing complex small molecules.
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane skeleton, a structural motif of the natural alkaloid tropinone, is a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional architecture provides a unique conformational constraint that is invaluable for designing ligands with high affinity and selectivity for various biological targets, including opioid receptors and monoamine transporters.[2][3][4] The title compound, 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid ethyl ester (also known as N-(Ethoxycarbonyl)nortropinone), serves as a crucial synthetic intermediate.[5][6] The presence of a ketone and an N-ethoxycarbonyl protecting group allows for versatile chemical modifications.[6]
Accurate and unambiguous structure determination is paramount, as subtle changes in stereochemistry or connectivity can drastically alter pharmacological activity. This guide outlines the logical progression of analytical techniques required to confirm the identity and purity of this compound.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
The first step in any structural elucidation is to establish the molecular formula.[7][8][9] This provides the elemental "parts list" from which the molecular structure is assembled.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the preferred method for determining the elemental composition. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with high precision, allowing for the calculation of a unique molecular formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique, typically Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺ without inducing significant fragmentation.[10]
-
Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: The measured m/z of the [M+H]⁺ ion is used to calculate the molecular formula. For C₁₀H₁₅NO₃ (MW: 197.23 g/mol ), the expected [M+H]⁺ ion would be C₁₀H₁₆NO₃⁺.[5][11]
Degree of Unsaturation
From the molecular formula C₁₀H₁₅NO₃, the degree of unsaturation (DoU) can be calculated to determine the total number of rings and/or multiple bonds.
-
DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
DoU = 10 + 1 - (15/2) + (1/2) = 4
A DoU of 4 indicates four sites of unsaturation. In this molecule, these are accounted for by:
-
Two rings (the bicyclic system).
-
One ketone carbonyl group (C=O).
-
One carbamate carbonyl group (C=O).
This initial calculation provides a critical constraint that must be satisfied by the final proposed structure.
Functional Group Identification: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[10]
Key Expected Absorptions: The spectrum of 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid ethyl ester is expected to be dominated by two strong carbonyl stretching bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Commentary |
| Ketone, Cyclic (6-membered ring) | C=O Stretch | ~1715 cm⁻¹ | Saturated six-membered ring ketones typically absorb in this region.[12][13] This peak is a definitive marker for the tropinone core. |
| Carbamate (Ester-like) | C=O Stretch | ~1740 cm⁻¹ | The electron-withdrawing nitrogen atom shifts the carbonyl absorption of the carbamate to a higher frequency than the ketone. |
| C-O Stretch | C-O Stretch | ~1200-1250 cm⁻¹ | A strong band corresponding to the C-O stretching of the ethyl ester portion of the carbamate. |
| Aliphatic C-H | C-H Stretch | ~2850-3000 cm⁻¹ | These bands confirm the presence of sp³-hybridized carbons in the bicyclic system and the ethyl group. |
The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of N-H or O-H groups, consistent with the N-protected structure.[14]
Mapping the Carbon-Proton Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[10][15] For a molecule of this complexity, a suite of 1D and 2D NMR experiments is required.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]
-
1D Spectra Acquisition: Record ¹H and ¹³C{¹H} spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
2D Spectra Acquisition: Perform key 2D experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[15]
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of unique proton environments and their connectivity through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5 | Broad Singlet / Multiplet | 2H | H-1, H-5 (Bridgehead) | These protons are adjacent to the nitrogen atom, leading to significant deshielding. The restricted rotation may lead to broadened signals. |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |
| ~2.2-2.8 | Multiplets | 4H | H-2, H-4 | Protons alpha to the ketone carbonyl group are deshielded. They will show complex splitting due to coupling with bridgehead and adjacent methylene protons. |
| ~1.8-2.1 | Multiplets | 4H | H-6, H-7 | Protons of the remaining methylene groups in the bicyclic system. |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | Protons on the terminal methyl group of the ethyl ester, split by the adjacent methylene group. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~208 | C-3 (Ketone C =O) | The ketone carbonyl carbon is highly deshielded and appears far downfield. |
| ~155 | Carbamate C =O | The carbamate carbonyl carbon is also deshielded but appears upfield relative to the ketone. |
| ~62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group, attached to an electronegative oxygen. |
| ~55 | C-1, C-5 (Bridgehead) | Bridgehead carbons adjacent to the nitrogen atom. |
| ~45 | C-2, C-4 | Carbons alpha to the ketone carbonyl. |
| ~28 | C-6, C-7 | The remaining aliphatic methylene carbons in the ring system. |
| ~15 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |
2D NMR for Unambiguous Assignment
While 1D spectra provide the pieces, 2D spectra show how they connect.
-
COSY: This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It would be used to trace the connectivity from H-1/H-5 to H-2/H-7 and from H-2 to H-4, confirming the proton framework of the bicyclic system.
-
HSQC: This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.[15]
-
HMBC: This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2-3 bonds away.[15] Key expected HMBC correlations that would lock the structure in place include:
-
Correlation from the bridgehead protons (H-1, H-5) to the ketone carbonyl (C-3).
-
Correlation from the protons alpha to the ketone (H-2, H-4) to the ketone carbonyl (C-3).
-
Correlation from the bridgehead protons (H-1, H-5) to the carbamate carbonyl.
-
Correlation from the ethyl methylene protons (-O-CH₂ -) to the carbamate carbonyl.
-
Integrated Workflow for Structure Elucidation
The power of this methodology lies in the integration of data from multiple techniques. Each experiment provides a piece of the puzzle, and together they form a self-validating system.
Caption: Integrated workflow for the structure elucidation of 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid ethyl ester.
Conclusion
The structural elucidation of 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid ethyl ester is a systematic process that relies on the logical application of modern analytical techniques. By starting with high-resolution mass spectrometry to establish the molecular formula, proceeding to infrared spectroscopy for functional group identification, and culminating in a comprehensive suite of NMR experiments to map the precise atomic connectivity, a scientist can arrive at an unambiguous and verifiable structural assignment. This integrated approach ensures the identity, purity, and quality of this vital building block, underpinning the integrity of subsequent research and development in medicinal chemistry.
References
- 1. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl 3-oxo-8-azabicyclo(3.2.1)octane-8-carboxylate | C10H15NO3 | CID 401882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. scribd.com [scribd.com]
- 9. Structural determination of alkaloids | PPS [slideshare.net]
- 10. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]
- 11. ETHYL 3-OXO-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE | CAS 32499-64-2 [matrix-fine-chemicals.com]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, a key intermediate in the synthesis of various biologically active molecules. As researchers and professionals in drug development, a thorough understanding of the structural features of such building blocks is paramount. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound, offering not just the data itself, but also the underlying principles and experimental considerations that lead to a robust structural elucidation.
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. This compound, with its ketone functionality and N-ethoxycarbonyl protecting group, is a versatile precursor for the synthesis of a wide array of derivatives, including mu opioid receptor antagonists.[1] A comprehensive spectroscopic characterization is therefore the cornerstone of its effective utilization in synthetic campaigns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a bicyclic system like this compound, ¹H and ¹³C NMR provide invaluable information about the connectivity, stereochemistry, and electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a bridged bicyclic compound can be complex due to the fixed spatial relationships between protons, leading to intricate coupling patterns.[2] The analysis of these patterns, often with the aid of two-dimensional techniques like COSY and HSQC, is essential for unambiguous signal assignment.
Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.21 | q | 2H | -O-CH₂ -CH₃ |
| 4.15 - 4.30 | m | 2H | H-1, H-5 (bridgehead) |
| 2.65 - 2.80 | m | 2H | H-2eq, H-4eq |
| 2.30 - 2.45 | m | 2H | H-2ax, H-4ax |
| 1.90 - 2.10 | m | 4H | H-6, H-7 |
| 1.29 | t | 3H | -O-CH₂-CH₃ |
Interpretation and Rationale:
-
Bridgehead Protons (H-1, H-5): These protons are typically deshielded due to their unique position in the bicyclic system and their proximity to the nitrogen atom. Their multiplicity is complex due to coupling with multiple neighboring protons.
-
Methylene Protons Adjacent to the Carbonyl (H-2, H-4): The protons on the carbons alpha to the ketone are diastereotopic, meaning they are chemically non-equivalent. This results in separate signals for the axial and equatorial protons, which will exhibit both geminal coupling to each other and vicinal coupling to the bridgehead protons.
-
Ethyl Carboxylate Group: The quartet at 4.21 ppm and the triplet at 1.29 ppm are characteristic signals for an ethyl group, arising from the coupling between the methylene and methyl protons.
-
Methylene Protons of the Six-Membered Ring (H-6, H-7): These protons typically appear as a complex multiplet in the aliphatic region of the spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: The data should be acquired on a 500 MHz or higher field NMR spectrometer to achieve optimal signal dispersion, which is crucial for resolving the complex multiplets of bicyclic systems.[3]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts are indicative of the functional groups and the hybridization of the carbon atoms.
Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 207.5 | C=O (Ketone) |
| 154.0 | C=O (Carbamate) |
| 61.5 | -O -CH₂-CH₃ |
| 53.0 | C-1, C-5 (Bridgehead) |
| 48.0 | C-2, C-4 |
| 28.5 | C-6, C-7 |
| 14.5 | -O-CH₂-CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbons: The downfield signals at 207.5 ppm and 154.0 ppm are characteristic of a ketone and a carbamate carbonyl carbon, respectively. The ketone carbonyl is significantly more deshielded.
-
Bridgehead Carbons (C-1, C-5): These carbons appear at a chemical shift that is typical for sp³ carbons bonded to a nitrogen atom.
-
Alpha-Carbons (C-2, C-4): These carbons are adjacent to the ketone and are found in the expected region for such environments.
-
Aliphatic Carbons (C-6, C-7): These carbons of the six-membered ring are the most shielded sp³ carbons in the bicyclic framework.
-
Ethyl Carboxylate Carbons: The signals at 61.5 ppm and 14.5 ppm correspond to the methylene and methyl carbons of the ethyl group, respectively.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.
Representative IR Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 | Medium | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ketone) |
| 1695 | Strong | C=O stretch (carbamate) |
| 1240 | Strong | C-N stretch |
| 1100 | Strong | C-O stretch |
Interpretation and Rationale:
-
C=O Stretching Vibrations: The most prominent features in the IR spectrum are the strong absorptions corresponding to the carbonyl groups. The ketone carbonyl typically appears at a higher wavenumber (around 1735 cm⁻¹) compared to the carbamate carbonyl (around 1695 cm⁻¹). This difference is due to the resonance delocalization of the lone pair of electrons on the nitrogen atom in the carbamate, which reduces the double bond character of the C=O bond.
-
C-H Stretching: The absorption around 2950 cm⁻¹ is characteristic of the stretching vibrations of sp³ C-H bonds in the bicyclic framework and the ethyl group.
-
C-N and C-O Stretching: The strong absorptions in the fingerprint region (below 1500 cm⁻¹) at 1240 cm⁻¹ and 1100 cm⁻¹ are indicative of C-N and C-O single bond stretching vibrations, respectively.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[5]
-
Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the empty salt plates is recorded first.
-
Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. For a molecule with an N-ethoxycarbonyl group, characteristic fragmentation patterns are often observed.
Representative MS Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 197 | 45 | [M]⁺ (Molecular Ion) |
| 152 | 80 | [M - C₂H₅O]⁺ |
| 124 | 100 | [M - C₂H₅OCO]⁺ |
| 96 | 60 | Further fragmentation |
Interpretation and Rationale:
-
Molecular Ion Peak: The peak at m/z 197 corresponds to the molecular weight of the compound (C₁₀H₁₅NO₃), confirming its elemental composition.
-
Loss of the Ethoxy Group: The fragment at m/z 152 arises from the cleavage of the ethoxy group from the carbamate moiety.
-
Loss of the Ethoxycarbonyl Group: The base peak at m/z 124 corresponds to the loss of the entire ethoxycarbonyl group, leaving the protonated 8-azabicyclo[3.2.1]octan-3-one fragment. This is a common fragmentation pathway for N-Boc and other N-alkoxycarbonyl protected amines.[6]
-
Further Fragmentation: The peak at m/z 96 represents further fragmentation of the bicyclic core.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Setup: An electron ionization mass spectrometer is used. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Data Acquisition: The molecules are ionized by a beam of high-energy electrons, and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of the title compound.
References
- 1. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Ethoxycarbonyl)nortropinone: A Pivotal Intermediate in the Synthesis of Pharmacologically Active Tropane Alkaloid Analogs
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(Ethoxycarbonyl)nortropinone, focusing on its role as a strategic building block in medicinal chemistry. Given the limited direct pharmacological data on this specific compound, this document emphasizes its synthetic utility and the pharmacological profiles of the diverse therapeutic agents derived from its nortropinone core. We will explore the chemical rationale for its use, detail key synthetic transformations, and outline the essential experimental protocols used to characterize the potent final compounds.
Introduction: The Tropane Scaffold and the Strategic Importance of N-Protection
The tropane skeleton, a bicyclic amine structure, is a well-established "privileged scaffold" in drug discovery.[1] Naturally occurring tropane alkaloids and their synthetic derivatives exhibit a wide range of biological effects, serving as anticholinergics, anesthetics, and potent central nervous system (CNS) agents.[2] At the heart of this chemical diversity is the nortropinone core. However, the reactivity of the secondary amine in nortropinone presents a challenge for selective chemical modification at other positions of the molecule.
This is where N-(Ethoxycarbonyl)nortropinone (CAS 32499-64-2) becomes indispensable. By protecting the nitrogen atom with an ethoxycarbonyl group, chemists can prevent unwanted side reactions and direct synthetic efforts toward the ketone at the C3 position or other sites on the bicyclic system.[2] This carbamate protecting group is stable under various reaction conditions but can be readily cleaved to regenerate the free amine, which is then available for the introduction of diverse substituents to modulate pharmacological activity. This guide elucidates the journey from this stable intermediate to novel, pharmacologically active molecules.
Chemical Properties of N-(Ethoxycarbonyl)nortropinone
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₃[3] |
| Molecular Weight | 197.23 g/mol [3] |
| CAS Number | 32499-64-2[3] |
| Appearance | Typically a solid |
| Systematic Name | 8-(Ethoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-one[4] |
Synthetic Utility and Pharmacological Targets
The primary value of N-(Ethoxycarbonyl)nortropinone lies in its role as a versatile intermediate. The general synthetic strategy involves two key stages: modification of the nortropinone core while the nitrogen is protected, followed by deprotection and N-substitution to generate the final active compound. This approach provides access to a vast chemical space and a variety of pharmacological targets.
Caption: General synthetic workflow using N-(Ethoxycarbonyl)nortropinone.
Dopamine Transporter (DAT) Ligands for Substance Use Disorders
N-substituted benztropine analogs, which share the tropane core, have been investigated as potential substitute medications for cocaine abuse.[5] These compounds often exhibit improved potency and selectivity for the dopamine transporter compared to cocaine but with different pharmacokinetic profiles. For instance, analogs with slower clearance and a prolonged, moderate elevation of dopamine in the nucleus accumbens are considered to have lower abuse potential.[5] Starting from N-(Ethoxycarbonyl)nortropinone, one could first modify the C3 ketone and then, after deprotection, introduce various N-substituents to fine-tune DAT affinity and produce a desired pharmacokinetic and pharmacodynamic profile.
Opioid Receptor Modulators
The nature of the N-substituent is a critical determinant of activity at opioid receptors. The journey from morphine (an agonist) to naloxone (an antagonist) is famously dictated by the change from an N-methyl to an N-allyl group. Research on N-substituted normorphine derivatives shows that substituents like N-phenethyl can dramatically increase affinity and potency at the mu-opioid receptor (MOR).[6] The nortropinone scaffold allows for the synthesis of conformationally restricted opioid ligands. Using N-(Ethoxycarbonyl)nortropinone, the core can be elaborated, followed by deprotection and introduction of various N-alkyl or N-arylalkyl groups to explore the structure-activity relationships (SAR) at mu, delta, and kappa opioid receptors.[6][7]
Sigma Receptor Ligands for Oncology and Neurology
Derivatives of the 8-azabicyclo[3.2.1]octane (tropane) skeleton have been synthesized as potent and selective ligands for sigma receptors.[8] Specifically, certain derivatives show high affinity for the sigma-2 receptor, a target implicated in the pathology of cancer and neurological disorders. Functional assays have demonstrated that sigma-2 agonist derivatives can induce caspase-3 activation in human melanoma cell lines, highlighting their therapeutic potential.[8] The synthesis of such compounds can be readily envisioned starting from N-(Ethoxycarbonyl)nortropinone, enabling the exploration of novel chemical space for this important therapeutic target.
Key Experimental Protocols for Pharmacological Characterization
Once a library of final compounds has been synthesized from the N-(Ethoxycarbonyl)nortropinone intermediate, a systematic pharmacological evaluation is required. The following protocols represent standard, self-validating methodologies for characterizing the affinity, function, and in vivo target engagement of novel ligands.
Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Causality Behind Choices:
-
Cell Membranes: Using membranes from cells expressing a single receptor subtype (e.g., CHO-μOR) ensures target specificity.[9]
-
Radioligand: A tritiated ligand (e.g., [³H]DAMGO for MOR) is used because it provides a sensitive signal that can be easily quantified.[9]
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled ligand to saturate all specific binding sites, allowing for the accurate calculation of specific binding.
-
IC₅₀ to Kᵢ Conversion: The Cheng-Prusoff equation is used to convert the half-maximal inhibitory concentration (IC₅₀) to the inhibition constant (Kᵢ), which is a true measure of affinity independent of assay conditions.
Step-by-Step Methodology:
-
Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare serial dilutions of the test compound.
-
Reaction Mixture: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled ligand (e.g., 10 µM Naloxone for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand (e.g., [³H]DAMGO at a concentration near its Kₔ).
-
50 µL of cell membrane preparation containing the target receptor.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Protocol: In Vivo Microdialysis for Neurotransmitter Dynamics
This protocol measures the concentration of neurotransmitters (e.g., dopamine) in specific brain regions of a freely moving animal, providing insight into a compound's pharmacodynamic effect.[5]
Causality Behind Choices:
-
Stereotaxic Surgery: Ensures the microdialysis probe is accurately placed in the target brain region (e.g., nucleus accumbens).[5]
-
Artificial CSF: The perfusion fluid is designed to mimic the ionic composition of cerebrospinal fluid to minimize disruption to the surrounding tissue.
-
Slow Flow Rate: A low perfusion rate (e.g., 1-2 µL/min) allows for efficient diffusion of neurotransmitters from the extracellular space into the probe.
-
Baseline Measurement: Establishing a stable baseline of neurotransmitter levels before drug administration is crucial for accurately quantifying the drug-induced change.
Step-by-Step Methodology:
-
Probe Implantation: Anesthetize the animal (e.g., a rat) and use a stereotaxic frame to surgically implant a guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.5 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter concentration.
-
Drug Administration: Administer the test compound (e.g., via intravenous or intraperitoneal injection).[5]
-
Post-Dose Collection: Continue collecting dialysate samples at the same intervals for several hours to monitor changes in neurotransmitter levels over time.
-
Sample Analysis: Analyze the concentration of the neurotransmitter in each dialysate sample using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter concentration in each post-dose sample as a percentage of the average baseline concentration. Plot the mean percentage change over time to visualize the pharmacodynamic profile of the compound.
Data Summary and Interpretation
The ultimate goal of synthesizing derivatives from N-(Ethoxycarbonyl)nortropinone is to achieve a desired pharmacological profile. Data from the assays described above would be compiled to compare compounds and guide further optimization.
Table 1: Hypothetical Pharmacological Data for a Series of N-Substituted Nortropinone Derivatives
| Compound ID | N-Substituent | Target Receptor | Binding Affinity Kᵢ (nM) | Functional Activity | In Vivo Effect (Example) |
| DERIV-01 | -CH₂CH₂-Phenyl | μ-Opioid Receptor | 0.93 | Potent Agonist | Strong analgesia |
| DERIV-02 | -CH₂-Cyclopropyl | μ-Opioid Receptor | 1.50 | Partial Agonist | Moderate analgesia, reduced side effects |
| DERIV-03 | -CH₂CH=CH₂ | μ-Opioid Receptor | 2.10 | Antagonist | Blocks morphine-induced effects |
| DERIV-04 | -Diphenylmethyl | Dopamine Transporter | 5.20 | Reuptake Inhibitor | +150% increase in NAc dopamine[5] |
| DERIV-05 | -Adamantyl | Sigma-2 Receptor | 3.50 | Agonist | Induces apoptosis in cancer cells[8] |
Data in this table is hypothetical and for illustrative purposes, drawing parallels from published research on related structures.[5][6][8]
Conclusion
N-(Ethoxycarbonyl)nortropinone itself is not a pharmacologically active agent but rather a critical enabler in drug discovery. Its protected nitrogen allows for precise and efficient modification of the tropane core, providing a reliable pathway to novel compounds. By systematically altering the C3 position and, subsequently, the N-substituent, researchers can develop potent and selective ligands targeting a wide array of CNS receptors, including opioid, dopamine, and sigma systems. The methodologies outlined in this guide provide the framework for synthesizing and characterizing these derivatives, paving the way for the development of next-generation therapeutics for pain, substance use disorders, and cancer.
References
- 1. Nortropine | 538-09-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. N-(Ethoxycarbonyl)nortropinone , >98.0%(GC) , 32499-64-2 - CookeChem [cookechem.com]
- 4. N-(Ethoxycarbonyl)nortropinone | 32499-64-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. The Novel N-Substituted Benztropine Analog GA2-50 Possesses Pharmacokinetic and Pharmacodynamic Profiles Favorable for a Candidate Substitute Medication for Cocaine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and opioid receptor binding properties of a highly potent 4-hydroxy analogue of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: A Keystone Chiral Building Block for Novel Therapeutics
Abstract
The 8-azabicyclo[3.2.1]octane scaffold, the core of tropane alkaloids, is a privileged structure in medicinal chemistry, affording compounds with significant biological activities.[1][2][3][4] Within this class, Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has emerged as a pivotal chiral building block. Its unique conformational rigidity and the presence of versatile functional groups make it an invaluable starting material for the stereoselective synthesis of complex molecules, including potent antagonists for the mu opioid receptor and novel inhibitors of monoamine transporters.[5][6][7] This technical guide provides an in-depth exploration of the synthesis, chiral resolution, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Tropane Scaffold
The tropane alkaloid framework, characterized by the 8-azabicyclo[3.2.1]octane ring system, is found in a wide array of natural products with profound pharmacological effects, such as cocaine and atropine.[2] The inherent structural rigidity of this bicyclic system provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. This compound, a derivative of tropinone, retains this key structural feature while incorporating an N-ethoxycarbonyl group that modulates the basicity of the bridgehead nitrogen and a ketone at the C3 position, which serves as a handle for a variety of chemical transformations.
Synthesis of Racemic this compound
The construction of the 8-azabicyclo[3.2.1]octane core is a well-established process, with the Robinson-Schöpf condensation being a classic and efficient method. While the synthesis of the closely related 2-carbomethoxytropinone is more extensively documented, the principles are readily adaptable for the ethyl ester analogue.[8][9][10][11]
A common synthetic route involves the reaction of a succindialdehyde equivalent with methylamine and a derivative of acetone-1,3-dicarboxylic acid.[11][12] For the target compound, an ethyl ester of acetonedicarboxylic acid would be utilized.
Illustrative Synthetic Pathway
Caption: Generalized Robinson-Schöpf type synthesis of the target compound.
Experimental Protocol: A Generalized Approach
A detailed, step-by-step protocol for a similar synthesis, that of 2-carbomethoxytropinone, is described in a patent by Findlay, which can be adapted for the ethyl ester.[12] The key steps involve:
-
Preparation of Precursors: Succindialdehyde is typically generated in situ from 2,5-dimethoxytetrahydrofuran by acidic hydrolysis. The monoethyl ester of acetonedicarboxylic acid can be prepared from the corresponding anhydride.[12]
-
Condensation Reaction: The precursors are combined in a buffered aqueous solution at a controlled pH. The reaction is typically stirred at ambient temperature for an extended period to allow for the cascade of reactions (Mannich reaction and Dieckmann condensation) to proceed.
-
Workup and Purification: The reaction mixture is basified and extracted with an organic solvent. The crude product is then purified, often by distillation or chromatography.
Accessing Enantiopure this compound
The true value of this building block lies in its chirality. Accessing enantiomerically pure forms is paramount for the development of stereospecific drugs. Two primary strategies are employed: chiral resolution of the racemate and asymmetric synthesis.
Chiral Resolution
Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer. While effective, this method can be laborious and the yield of the desired enantiomer is inherently limited to a maximum of 50%.
Enzymatic kinetic resolution offers a highly efficient and stereoselective alternative. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. For a ketone substrate like this compound, a preliminary reduction to the corresponding alcohol would be necessary. Alternatively, enzymes that can directly resolve ketones or their derivatives can be explored. Research has demonstrated the successful lipase-mediated kinetic resolution of related tropinone derivatives, achieving high enantiomeric excess.[1][13]
Table 1: Representative Data for Enzymatic Resolution of a Tropinone Derivative
| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Acetate | Reference |
| Chirazyme L-6 | Vinyl acetate | Acetone | >99% | 80% | [1] |
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution. Several approaches have been developed for the asymmetric synthesis of the tropane skeleton.[2][3][4][14][15][16]
This strategy involves temporarily attaching a chiral auxiliary to the achiral starting material to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
The use of chiral catalysts to control the stereochemistry of a reaction is a powerful and atom-economical approach. For the synthesis of the 8-azabicyclo[3.2.1]octane core, enantioselective intramolecular Mannich reactions or cycloaddition reactions have been successfully employed.[2] For instance, rhodium-catalyzed [4+3] cycloaddition reactions have been shown to produce substituted tropanes with high enantioselectivity.[2]
Caption: Asymmetric synthesis workflow using a chiral catalyst.
Applications in Drug Discovery and Development
The stereochemically defined this compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Synthesis of Mu Opioid Receptor Antagonists
Derivatives of 8-azabicyclo[3.2.1]octane have been identified as potent mu opioid receptor antagonists, which are of interest for treating conditions such as opioid-induced bowel dysfunction.[5][6] The rigid scaffold allows for the precise positioning of substituents to achieve high affinity and selectivity for the receptor.
Development of Monoamine Transporter Inhibitors
The tropane scaffold is famously associated with cocaine, a potent inhibitor of monoamine transporters.[11] By modifying the substituents on the 8-azabicyclo[3.2.1]octane core, it is possible to develop analogues with altered selectivity and potency for the dopamine, serotonin, and norepinephrine transporters. These compounds are valuable tools for studying the neurobiology of addiction and for the development of potential treatments for neuropsychiatric disorders.
General Synthetic Utility
The ketone at the C3 position can be readily transformed into a variety of other functional groups. For example, reduction of the ketone provides access to both the endo and exo alcohols, which can be further functionalized. The nitrogen atom can be deprotected and subsequently alkylated or acylated to introduce additional diversity.
Conclusion
This compound is a chiral building block of significant strategic importance in medicinal chemistry. Its rigid bicyclic structure provides a well-defined platform for the stereocontrolled synthesis of complex and biologically active molecules. The availability of robust methods for both its racemic synthesis and, crucially, its preparation in enantiomerically pure form, ensures its continued relevance in the quest for novel therapeutics. The insights and protocols presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile compound in their drug discovery and development endeavors.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 6. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 9. Synthesis of Tropinone & 2-CMT [chemistry.mdma.ch]
- 10. erowid.org [erowid.org]
- 11. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]
- 12. US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. collectionscanada.gc.ca [collectionscanada.gc.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Abstract: This document provides a comprehensive scientific guide for the synthesis of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, a pivotal intermediate in modern medicinal chemistry and drug development. The 8-azabicyclo[3.2.1]octane scaffold is the foundational core of tropane alkaloids, a class of natural products exhibiting a wide spectrum of significant biological activities.[1][2][3] This guide details two primary, field-proven synthetic strategies: a direct approach via Dieckmann condensation and an alternative route involving the modification of the classic tropinone core. Each protocol is presented with in-depth procedural steps, mechanistic rationale, and expert insights to ensure reproducibility and high-yield success for researchers, scientists, and drug development professionals.
Chapter 1: Strategic Overview and Retrosynthetic Analysis
The synthesis of this compound (Target Molecule 1 ) can be approached from several distinct strategic angles. The choice of route often depends on the availability of starting materials, scalability requirements, and desired purity profile. The two most robust and widely recognized strategies involve either building the bicyclic system directly with the desired N-ethoxycarbonyl group in place or performing a post-synthesis modification of a pre-formed tropane core.
A retrosynthetic analysis reveals two logical disconnections corresponding to these strategies:
-
The Dieckmann Condensation Approach: This strategy involves an intramolecular cyclization of a suitably substituted N-(ethoxycarbonyl)pyrrolidine diester. The key disconnection is across the C2-C3 bond, revealing a linear diester precursor. This is an elegant and direct method for installing the β-keto ester functionality within the bicyclic system.
-
The Robinson-Schöpf and Derivatization Approach: This classic biomimetic strategy first constructs the parent tropinone ring system.[4][5] A subsequent N-demethylation followed by acylation with ethyl chloroformate yields the target molecule. This route is advantageous if tropinone is readily available.
Caption: Retrosynthetic analysis of the target molecule.
Chapter 2: Protocol 1 - Direct Synthesis via Dieckmann Condensation
This protocol is often preferred for its efficiency and directness, avoiding the need for protecting groups or post-synthesis modifications on the nitrogen atom. The core of this method is the base-catalyzed intramolecular condensation of a diester to form a β-keto ester, a reaction known as the Dieckmann condensation.[6][7][8]
Principle and Rationale
The mechanism begins with the deprotonation of an α-carbon to one of the ester groups by a strong base (e.g., sodium hydride or sodium ethoxide), generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the second ester group in an intramolecular fashion, forming a five-membered ring and a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields the cyclic β-keto ester product. The reaction is driven to completion by the deprotonation of the acidic α-hydrogen between the two carbonyls of the product, forming a stable enolate.[8]
References
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. addi.ehu.es [addi.ehu.es]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Strategic Use of N-(Ethoxycarbonyl)nortropinone in Multi-Step Organic Synthesis
Abstract
N-(Ethoxycarbonyl)nortropinone serves as a pivotal intermediate in the synthesis of complex tropane alkaloids and their analogs, which are of significant interest in medicinal chemistry and drug development.[1][2][3] Its unique bicyclic structure, combined with the strategic placement of a ketone and a protected secondary amine, makes it a versatile scaffold for constructing molecules with diverse pharmacological activities.[1] This guide provides an in-depth analysis of the strategic application of N-(Ethoxycarbonyl)nortropinone, detailing its synthesis, key transformations, and use in multi-step synthetic campaigns. We present validated, step-by-step protocols for its preparation and subsequent stereoselective reduction, offering field-proven insights to guide researchers in leveraging this valuable building block.
Introduction: The Strategic Importance of N-(Ethoxycarbonyl)nortropinone
The 8-azabicyclo[3.2.1]octane core, the defining feature of tropane alkaloids, is a privileged scaffold in medicinal chemistry.[1][2] Compounds bearing this core, such as cocaine and scopolamine, exhibit potent neurological activity.[3][4] Synthetic access to novel analogs for structure-activity relationship (SAR) studies often requires a versatile starting material that allows for controlled, stepwise modification.
N-(Ethoxycarbonyl)nortropinone (Molecular Formula: C₁₀H₁₅NO₃, MW: 197.23 g/mol ) emerges as a superior choice for this role.[5] The ethoxycarbonyl group serves two critical functions:
-
Amine Protection: It deactivates the otherwise reactive secondary amine of the nortropinone core, preventing unwanted side reactions such as N-alkylation or participation in condensation reactions during manipulations of the C3-ketone.[6][7] This protection is robust under various conditions, including reduction and enolate formation.
-
Synthetic Handle: As a carbamate, it can be reliably cleaved under specific conditions to liberate the secondary amine for subsequent functionalization, a crucial step in the late-stage diversification of tropane analogs.[8]
This dual functionality allows for a logical and efficient progression in a multi-step synthesis, focusing first on establishing the stereochemistry at the C3 position before revealing the N8 position for final modification.
Synthesis and Key Transformations
The strategic utility of N-(Ethoxycarbonyl)nortropinone begins with its efficient preparation and predictable reactivity in subsequent steps.
Synthesis via N-Acylation of Nortropinone
The most direct route to N-(Ethoxycarbonyl)nortropinone involves the acylation of nortropinone hydrochloride. The use of a base is essential to neutralize the hydrochloride salt and deprotonate the secondary amine, facilitating its nucleophilic attack on the electrophilic carbonyl carbon of ethyl chloroformate.
Caption: Workflow for the synthesis of N-(Ethoxycarbonyl)nortropinone.
Stereoselective Reduction of the C3-Ketone
A cornerstone transformation in the use of this intermediate is the reduction of the C3-ketone to the corresponding alcohol. The stereochemical outcome of this reduction is paramount, as the relative orientation of the C3 substituent dictates the biological activity of many tropane alkaloids.[2] The bicyclic, conformationally restricted nature of the tropane skeleton allows for high diastereoselectivity.
-
Hydride attack from the less hindered exo face (path a) leads to the formation of the endo-alcohol (tropine configuration).
-
Hydride attack from the more hindered endo face (path b) yields the exo-alcohol (pseudotropine configuration).
Common reducing agents like sodium borohydride (NaBH₄) typically favor attack from the less hindered face, leading predominantly to the endo-alcohol. More sterically demanding reducing agents can alter this selectivity.
Caption: Diastereoselectivity in the hydride reduction of the tropane ketone.
N-Deprotection
Once the desired modifications to the tropane core are complete, the ethoxycarbonyl group can be removed to reveal the secondary amine. This is typically achieved via vigorous hydrolysis under basic conditions (e.g., using KOH or Ba(OH)₂), which saponifies the carbamate. The resulting free amine is then available for N-alkylation, N-arylation, or other modifications.
Application in Multi-Step Synthesis: A Case Study
N-(Ethoxycarbonyl)nortropinone is a key precursor in the synthesis of various cocaine analogs, which are instrumental in studying the dopamine transporter (DAT).[8][9][10] The following general workflow illustrates its central role:
-
Protection: Nortropinone is protected to form N-(Ethoxycarbonyl)nortropinone.
-
Stereocontrol: The C3-ketone is reduced to the alcohol with the desired stereochemistry.
-
Esterification: The C3-alcohol is esterified (e.g., benzoylation).
-
Deprotection: The N8-ethoxycarbonyl group is removed.
-
Diversification: The resulting secondary amine is functionalized (e.g., methylated) to yield the final target analog.
This stepwise approach ensures complete control over the substitution pattern at each key position of the tropane scaffold.
Detailed Experimental Protocols
Disclaimer: These protocols involve potentially hazardous chemicals. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-(Ethoxycarbonyl)nortropinone
This protocol describes the N-acylation of commercially available nortropinone hydrochloride.
| Parameter | Value |
| Reactants | Nortropinone•HCl (1.0 eq), Ethyl Chloroformate (1.2 eq), K₂CO₃ (2.5 eq) |
| Solvent | Dichloromethane (CH₂Cl₂) / Water (H₂O) (2:1 v/v) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Procedure:
-
To a round-bottom flask, add nortropinone hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add dichloromethane and water to the flask. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add ethyl chloroformate (1.2 eq) dropwise to the mixture over 20 minutes.
-
Remove the ice bath and allow the reaction to stir vigorously at room temperature overnight (12-16 hours).
-
Monitor the reaction to completion by TLC (Thin Layer Chromatography).
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel to afford N-(Ethoxycarbonyl)nortropinone as a clear oil.
Protocol 2: Diastereoselective Reduction to N-(Ethoxycarbonyl)-nortropine
This protocol details the reduction of the C3-ketone to the corresponding endo-alcohol using sodium borohydride.
| Parameter | Value |
| Reactants | N-(Ethoxycarbonyl)nortropinone (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq) |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
Procedure:
-
Dissolve N-(Ethoxycarbonyl)nortropinone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction to completion by TLC.
-
Work-up: Carefully quench the reaction by slowly adding acetone to destroy excess NaBH₄.
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product, which is often pure enough for subsequent steps without further purification.
Conclusion
N-(Ethoxycarbonyl)nortropinone is an indispensable tool for the synthetic chemist engaged in the development of tropane-based compounds. Its preparation is straightforward, and the presence of the ethoxycarbonyl protecting group allows for precise and selective manipulation of the tropane core. The protocols provided herein offer reliable and high-yielding methods for the synthesis and key transformations of this versatile intermediate, paving the way for the efficient construction of complex and novel bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. N-(Ethoxycarbonyl)nortropinone , >98.0%(GC) , 32499-64-2 - CookeChem [cookechem.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protection and deprotection of functional groups and it application in organic chemistry | PDF [slideshare.net]
- 8. N-modified analogues of cocaine: synthesis and inhibition of binding to the cocaine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in Modern Medicinal Chemistry
The tropane alkaloid scaffold, a defining feature of molecules like cocaine and atropine, continues to be a cornerstone in the development of novel therapeutics, particularly for neurological disorders. Within this chemical class, Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has emerged as a pivotal building block for medicinal chemists. Its rigid bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of pharmacophoric elements, while the ketone at the C-3 position and the ethyl carbamate at the N-8 position offer versatile handles for synthetic diversification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this valuable intermediate, complete with detailed protocols and mechanistic insights.
Introduction: The Versatility of the N-Protected Nortropinone Scaffold
This compound, an N-ethoxycarbonyl derivative of nortropinone, offers several advantages over its N-methyl counterpart, tropinone. The replacement of the basic N-methyl group with an electron-withdrawing carbamate reduces the basicity of the nitrogen atom. This modification often leads to improved yields and simplified purification in subsequent synthetic transformations by minimizing side reactions and facilitating chromatographic separation. Furthermore, the carbamate protecting group can be readily removed under various conditions to allow for late-stage functionalization of the nitrogen atom, a critical position for modulating the biological properties of tropane-based molecules.[1][2]
The 8-azabicyclo[3.2.1]octane core is a central structural element in a number of neuroactive compounds. Its conformational rigidity allows for the creation of potent and selective ligands for various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The strategic derivatization of this compound has led to the discovery of novel compounds with potential therapeutic applications in areas such as neurodegenerative diseases, pain management, and substance abuse disorders.
Core Synthetic Strategies and Applications
The true value of this compound lies in its ability to serve as a versatile platform for a range of chemical modifications. The ketone at the C-3 position is a prime site for introducing diverse substituents, while the N-8 carbamate allows for controlled manipulation of the nitrogen's electronic and steric properties.
I. Synthesis of the Core Intermediate
The preparation of this compound typically begins with the readily available tropinone. The synthesis involves two key steps: N-demethylation to yield nortropinone, followed by N-alkoxycarbonylation.
Protocol 1: Synthesis of this compound
Step 1: N-Demethylation of Tropinone to Nortropinone Hydrochloride
-
Principle: This procedure utilizes a modified von Braun reaction, where a chloroformate ester is used to cleave the N-methyl group of a tertiary amine. The resulting carbamate is then hydrolyzed under acidic conditions.
-
Procedure:
-
To a solution of tropinone (1 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane, add 1.1 equivalents of ethyl chloroformate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude intermediate, add a solution of hydrochloric acid (e.g., 3 M aqueous HCl) and heat to reflux for several hours to effect hydrolysis of the carbamate.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain nortropinone hydrochloride as a solid. This can be used in the next step without further purification.
-
Step 2: N-Ethoxycarbonylation of Nortropinone
-
Principle: This is a standard Schotten-Baumann reaction where the secondary amine of nortropinone is acylated with ethyl chloroformate under basic conditions.
-
Procedure:
-
Suspend nortropinone hydrochloride (1 equivalent) in a biphasic system of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
II. Derivatization at the C-3 Position: Gateway to Diverse Pharmacophores
The C-3 ketone is the primary locus for introducing molecular diversity. Common transformations include stereoselective reduction, reductive amination, and carbon-carbon bond-forming reactions like the Wittig reaction.
A. Stereoselective Reduction to 3-Hydroxy Derivatives
The reduction of the C-3 ketone can yield two diastereomeric alcohols: the endo (tropine-like) and exo (pseudotropine-like) isomers. The stereochemical outcome is highly dependent on the choice of reducing agent and reaction conditions.
-
endo-Alcohol (Axial Attack): Bulky reducing agents, such as L-Selectride®, favor attack from the less hindered equatorial face, yielding the endo-alcohol.
-
exo-Alcohol (Equatorial Attack): Smaller reducing agents, like sodium borohydride, can attack from the more hindered axial face, leading to the exo-alcohol as the major product.
These hydroxylated intermediates are valuable precursors for esterification or etherification to introduce a wide array of functional groups.
Protocol 2: Stereoselective Reduction of this compound
endo-3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
-
Dissolve this compound (1 equivalent) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add L-Selectride® (1.2 equivalents, 1.0 M solution in THF) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.
exo-3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
-
Dissolve this compound (1 equivalent) in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with acetone and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry, and purify by column chromatography.
B. Reductive Amination: Introduction of Nitrogen-Containing Substituents
Reductive amination of the C-3 ketone provides a direct route to 3-amino-8-azabicyclo[3.2.1]octane derivatives, which are key components of various biologically active molecules, including muscarinic M1 receptor positive allosteric modulators.[3]
Protocol 3: Reductive Amination of this compound
-
To a solution of this compound (1 equivalent) and a primary or secondary amine (1.2 equivalents) in a suitable solvent like dichloroethane or methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
C. Wittig Reaction: Formation of Exocyclic Double Bonds
The Wittig reaction is a powerful tool for converting the C-3 ketone into an exocyclic double bond, providing a scaffold for further functionalization or for the synthesis of compounds where this structural motif is crucial.[4][5][6][7][8] This approach is particularly useful in the synthesis of analogues of dopamine transporter (DAT) inhibitors.[9]
Protocol 4: Wittig Reaction on this compound
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO under a nitrogen atmosphere.
-
Cool the ylide solution to the appropriate temperature (often -78 °C or 0 °C).
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Allow the reaction to proceed at the chosen temperature, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Applications in Drug Discovery Programs
The derivatives of this compound have shown promise in several therapeutic areas.
| Therapeutic Target | Example Application | Key Structural Features |
| Dopamine Transporter (DAT) | Development of novel DAT inhibitors for the treatment of ADHD, depression, and substance abuse. | The 8-azabicyclo[3.2.1]octane scaffold mimics the core of cocaine and other tropane-based DAT ligands.[1][9] |
| Serotonin Transporter (SERT) | Synthesis of selective serotonin reuptake inhibitors (SSRIs) or dual DAT/SERT inhibitors. | Modifications at the C-3 position can modulate selectivity between DAT and SERT.[1] |
| Nicotinic Acetylcholine Receptors (nAChRs) | Synthesis of epibatidine analogues for the development of novel analgesics. | The rigid bicyclic core is crucial for high-affinity binding to nAChRs.[10] |
| Muscarinic Acetylcholine Receptors (mAChRs) | Creation of M1 positive allosteric modulators for treating cognitive deficits in Alzheimer's disease and schizophrenia.[3][11] | The 3-amino substituted derivatives have shown promising activity. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries targeting a range of neurological disorders. The protocols and strategies outlined in this application note are intended to serve as a practical guide for researchers in their efforts to design and synthesize the next generation of tropane-based therapeutics. The continued exploration of the chemical space around this scaffold holds significant promise for the discovery of novel and effective treatments for challenging diseases of the central nervous system.
References
- 1. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization [ideas.repec.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthesis of dopamine transporter selective 3-[2-(diarylmethoxyethylidene)]-8-alkylaryl-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. EP1118674B1 - Process for producing optically active tropinone monocarboxylic acid derivative - Google Patents [patents.google.com]
Application Notes and Protocols: N-(Ethoxycarbonyl)nortropinone as a Versatile Precursor for the Synthesis of Anticholinergic Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Anticholinergic agents are a class of pharmaceuticals that function by inhibiting the action of acetylcholine, a primary neurotransmitter, at its muscarinic receptors in the central and peripheral nervous systems.[1][2] This blockade of the parasympathetic nervous system leads to a variety of therapeutic effects, including the reduction of smooth muscle spasms, decreased glandular secretions, and mydriasis.[3] Consequently, these agents are indispensable in treating a wide range of conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain types of poisoning.[1][4][5]
The tropane alkaloid scaffold, a bicyclic nitrogen-containing framework, is a privileged structure in medicinal chemistry, forming the core of numerous potent anticholinergic drugs, most notably atropine and scopolamine.[4][5][6] The synthesis and modification of this scaffold are central to the development of novel therapeutics. Nortropinone, the N-demethylated analogue of tropinone, serves as a critical starting point for such modifications.[6] However, the presence of a reactive secondary amine necessitates a protection strategy to achieve selective functionalization at other positions of the molecule.
This guide details the use of N-(Ethoxycarbonyl)nortropinone as a key protected intermediate. The ethoxycarbonyl group temporarily masks the nucleophilicity and basicity of the tropane nitrogen, thereby enabling precise and high-yield modifications, particularly at the C3-carbonyl position. We will provide a comprehensive overview of the synthesis of this precursor, its strategic conversion into a core alcohol intermediate, and a complete workflow for its elaboration into a model anticholinergic agent, grounded in established chemical principles.
Section 1: Synthesis and Characterization of N-(Ethoxycarbonyl)nortropinone
Principle
The foundational step in this synthetic strategy is the protection of the secondary amine of nortropinone. Unprotected nortropinone can undergo undesired side reactions, such as N-alkylation or acting as a base, during subsequent modification steps targeting the C3-ketone. The introduction of an ethoxycarbonyl group transforms the amine into a carbamate, which is significantly less nucleophilic and basic. This group is stable under the reducing conditions used to modify the ketone but can be readily removed later in the synthesis under hydrolytic conditions to regenerate the amine for final functionalization.
Protocol 1.1: Synthesis of N-(Ethoxycarbonyl)nortropinone
This protocol outlines the N-acylation of nortropinone hydrochloride using ethyl chloroformate.
Materials:
-
Nortropinone hydrochloride
-
Ethyl chloroformate (EtOCOCl)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask charged with nortropinone hydrochloride (1.0 eq) and a magnetic stir bar, add anhydrous dichloromethane (DCM) to form a suspension (approx. 0.3-0.5 M concentration).
-
Base Addition: Cool the suspension in an ice bath to 0 °C. Add triethylamine (2.2 eq) dropwise. The triethylamine neutralizes the hydrochloride salt to liberate the free secondary amine of nortropinone. Stir for 15-20 minutes at 0 °C.
-
Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture via an addition funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in DCM) until the starting nortropinone spot is completely consumed.
-
Work-up and Isolation: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification and Characterization: Dry the separated organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Caption: Workflow for the synthesis of N-(Ethoxycarbonyl)nortropinone.
Section 2: Strategic C3-Ketone Reduction
Principle
The ester functionality is a hallmark of many potent anticholinergic agents like atropine and glycopyrrolate.[5][7] To install this group, the C3-ketone of N-(Ethoxycarbonyl)nortropinone must first be reduced to a secondary alcohol. This reduction is a critical step as it creates a new stereocenter. The orientation of the resulting hydroxyl group (axial vs. equatorial) significantly impacts the pharmacological activity of the final compound. Chemical reduction using hydride reagents like sodium borohydride (NaBH₄) often leads to a mixture of diastereomers, with the thermodynamically more stable equatorial alcohol (3β-tropanol or pseudotropine configuration) being a major product. For specific stereochemical outcomes, enzymatic or more sterically hindered reducing agents may be employed.[8]
Protocol 2.1: Reduction to N-(Ethoxycarbonyl)-nortropanol
This protocol describes a standard reduction of the C3-ketone.
Materials:
-
N-(Ethoxycarbonyl)nortropinone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Acetone
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve N-(Ethoxycarbonyl)nortropinone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 - 2.0 eq) portion-wise over 30 minutes. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Execution: Stir the mixture at 0 °C for 1-2 hours after the addition is complete.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone to consume excess NaBH₄. Follow this by the addition of deionized water.
-
Isolation: Remove the bulk of the methanol under reduced pressure. Extract the remaining aqueous residue multiple times with DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-(Ethoxycarbonyl)-nortropanol as a mixture of diastereomers. The product can be purified and the isomers separated by column chromatography.
Data Presentation
Table 1: Influence of Reducing Agent on Stereoselectivity
| Reducing Agent | Typical Solvent | Major Isomer | Approximate Ratio (α-OH : β-OH) | Rationale |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol | 3β-tropanol (equatorial OH) | 15 : 85 | Hydride attacks from the less hindered axial face. |
| Lithium Aluminum Hydride (LiAlH₄) | THF / Diethyl Ether | 3β-tropanol (equatorial OH) | 10 : 90 | Similar to NaBH₄ but more reactive. |
| L-Selectride® | THF | 3α-tropanol (axial OH) | >95 : 5 | A bulky hydride source that attacks from the more open equatorial face. |
Caption: The key reduction step converting the ketone to an alcohol.
Section 3: A Synthetic Workflow for an Atropine Analogue
Introduction
This section provides a complete, multi-step protocol demonstrating how N-(Ethoxycarbonyl)-nortropanol can be converted into a final anticholinergic agent. We will use the synthesis of N-methyl-noratropine (Atropine) as a representative example, which involves three key transformations: esterification, deprotection, and N-alkylation.
Caption: Complete synthetic workflow from the alcohol intermediate to Atropine.
Protocol 3.1: Esterification with Tropic Acid (Steglich Esterification)
Principle: The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, particularly for sterically hindered substrates. It uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction, which proceeds at room temperature with high yield.
Procedure:
-
In a flask, dissolve N-(Ethoxycarbonyl)-nortropanol (1.0 eq), tropic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting residue by column chromatography to yield N-(Ethoxycarbonyl)noratropine.
Protocol 3.2: Deprotection of the Ethoxycarbonyl Group
Principle: Acid-catalyzed hydrolysis is an effective method for cleaving the carbamate protecting group. Using a strong acid like hydrobromic acid in acetic acid provides robust conditions to ensure complete removal, yielding the secondary amine salt (noratropine hydrobromide).
Procedure:
-
Dissolve the N-(Ethoxycarbonyl)noratropine (1.0 eq) in glacial acetic acid.
-
Add a 33% solution of hydrobromic acid (HBr) in acetic acid (5-10 eq).
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a flask of vigorously stirred, cold diethyl ether.
-
The noratropine hydrobromide salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[9]
Protocol 3.3: N-Methylation (Eschweiler-Clarke Reaction)
Principle: The Eschweiler-Clarke reaction is a classic method for the reductive amination of a primary or secondary amine to a tertiary amine using excess formic acid and formaldehyde. It is a high-yield reaction that avoids the potential for over-alkylation that can occur with alkyl halides.[10]
Procedure:
-
To a flask containing noratropine hydrobromide (1.0 eq), add formaldehyde (37% aqueous solution, 2.5 eq) and formic acid (98%, 2.5 eq).
-
Heat the mixture under reflux (approx. 100 °C) for 6-8 hours.
-
Cool the reaction to room temperature and carefully make it alkaline (pH > 10) by the slow addition of 2 M sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer multiple times with DCM or chloroform.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude atropine.
-
The final product can be recrystallized from a suitable solvent system (e.g., acetone/water) to achieve high purity.
Section 4: Safety and Handling
-
Reagents: Handle reagents like ethyl chloroformate, strong acids (HBr), and formaldehyde in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Products: The synthesized intermediates and the final anticholinergic product are pharmacologically active compounds.[11] They can have potent effects if inhaled, ingested, or absorbed through the skin, including dry mouth, blurred vision, and tachycardia.[3][12] Handle these materials with care and appropriate containment.
Conclusion
N-(Ethoxycarbonyl)nortropinone stands as a highly valuable and strategic precursor in the synthesis of anticholinergic drugs. The use of the ethoxycarbonyl protecting group provides a robust and reliable method to temporarily deactivate the tropane nitrogen, enabling chemists to perform selective modifications on the molecular scaffold with high precision. The protocols detailed herein offer a clear and logical pathway from the initial protection of nortropinone to the final, pharmacologically relevant N-alkylated tropane ester. This methodology underscores the power of protecting group chemistry in streamlining the construction of complex and medicinally important molecules.
References
- 1. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anticholinergic - Wikipedia [en.wikipedia.org]
- 3. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of noratropine by oxidative n-demethylation of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Preparation of N-Carbethoxy-4-nortropinone
Introduction: The Significance of the Nortropinone Scaffold
N-Carbethoxy-4-nortropinone is a pivotal intermediate in medicinal chemistry and drug development.[1] Its rigid 8-azabicyclo[3.2.1]octane core provides a three-dimensional framework that is central to a wide array of pharmacologically active molecules, including analgesics and anticholinergic agents.[1] The N-carbethoxy group serves as a versatile handle for further synthetic manipulations and can modulate the physicochemical properties of the final compounds. This document provides a detailed guide to the catalytic preparation of N-Carbethoxy-4-nortropinone, focusing on a robust two-step synthetic strategy that emphasizes catalytic efficiency and practical applicability for researchers in the field.
Synthetic Strategy Overview: A Two-Step Catalytic Approach
The preparation of N-Carbethoxy-4-nortropinone is most effectively achieved through a two-step sequence starting from the readily available tropinone. This strategy involves:
-
Catalytic N-Demethylation of Tropinone: The initial and key catalytic step is the removal of the N-methyl group from tropinone to yield the versatile secondary amine, 4-nortropinone.
-
N-Carbethoxylation of 4-Nortropinone: The subsequent functionalization of the newly formed secondary amine with an ethyl chloroformate to afford the final product.
This approach is advantageous as it leverages a catalytic method for the challenging N-demethylation reaction, a transformation of significant interest in the synthesis of drug metabolites and analogues.[2]
Figure 1: Overall synthetic workflow for the preparation of N-Carbethoxy-4-nortropinone.
Catalytic Approach: Photocatalytic N-Demethylation of Tropinone
The N-demethylation of tertiary amines is a fundamental transformation in organic synthesis.[2] Among the various catalytic methods, visible-light photoredox catalysis has emerged as a particularly mild and efficient approach, offering high functional group tolerance.[3][4] This method utilizes a photocatalyst that, upon excitation with visible light, can mediate the single-electron oxidation of the tertiary amine in the presence of an oxidant, typically molecular oxygen from the air.[3]
Causality Behind Experimental Choices
-
Photocatalyst: An iridium-based photocatalyst, such as [Ir(ppy)2(dtbbpy)]PF6, is often chosen for its favorable redox potentials and long-lived excited state, which are essential for efficient single-electron transfer with the amine substrate.
-
Light Source: Blue LEDs are typically employed as they provide the necessary energy to excite the photocatalyst without causing unwanted side reactions that can occur with higher-energy UV light.
-
Solvent: A solvent like acetonitrile is commonly used as it is relatively inert under the reaction conditions and effectively solubilizes both the substrate and the catalyst.
-
Oxygen: Atmospheric oxygen serves as a mild and sustainable terminal oxidant in the catalytic cycle.
Figure 2: Simplified mechanism of photocatalytic N-demethylation.
Experimental Protocols
Part 1: Photocatalytic N-Demethylation of Tropinone to 4-Nortropinone
Materials:
-
Tropinone
-
[Ir(ppy)2(dtbbpy)]PF6 (or a similar photocatalyst)
-
Acetonitrile (CH3CN), anhydrous
-
Schlenk flask or a vial with a septum
-
Blue LED light source
-
Magnetic stirrer and stir bar
-
Standard work-up and purification supplies (rotary evaporator, silica gel, solvents for chromatography)
Procedure:
-
In a Schlenk flask, dissolve tropinone (1.0 eq) and the photocatalyst (e.g., 1-2 mol%) in anhydrous acetonitrile.
-
Seal the flask with a septum and place it on a magnetic stirrer.
-
Position the flask in proximity to a blue LED light source.
-
Ensure the reaction mixture is open to the air (via a needle) to allow for the ingress of oxygen.
-
Irradiate the mixture with the blue light at room temperature and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-nortropinone.
Part 2: N-Carbethoxylation of 4-Nortropinone
Materials:
-
4-Nortropinone (from Part 1)
-
Ethyl chloroformate
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification supplies
Procedure:
-
Dissolve 4-nortropinone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude N-Carbethoxy-4-nortropinone by column chromatography on silica gel.
Data Presentation
| Step | Reactants | Catalyst/Reagent | Solvent | Time | Yield |
| 1 | Tropinone | Photocatalyst, O2 | CH3CN | 12-24 h | 60-80% |
| 2 | 4-Nortropinone | Ethyl Chloroformate, TEA | DCM | 2-4 h | >90% |
Table 1: Representative reaction parameters for the synthesis of N-Carbethoxy-4-nortropinone.
Troubleshooting and Optimization
-
Low Yield in Step 1: If the photocatalytic demethylation is sluggish or gives low yields, ensure the solvent is anhydrous and the system is open to a sufficient supply of air. The intensity and wavelength of the light source should also be verified.
-
Side Reactions in Step 2: The slow, dropwise addition of ethyl chloroformate at low temperature is crucial to minimize the formation of side products. If the reaction is not clean, consider using a different non-nucleophilic base.
-
Purification Challenges: Both 4-nortropinone and the final product are relatively polar. A polar solvent system for column chromatography, such as a gradient of methanol in dichloromethane, may be required for effective purification.
Conclusion
This application note provides a comprehensive and practical guide for the catalytic synthesis of N-Carbethoxy-4-nortropinone. By employing a modern photocatalytic N-demethylation of tropinone, this protocol offers a mild and efficient route to the key 4-nortropinone intermediate. The subsequent high-yielding N-carbethoxylation completes the synthesis of this valuable building block for drug discovery and development. The detailed procedures and mechanistic insights are intended to empower researchers to successfully implement this synthetic strategy in their laboratories.
References
Troubleshooting & Optimization
Purification challenges of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Technical Support Center: Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Welcome to the dedicated technical support guide for this compound (CAS: 32499-64-2).[1] This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile bicyclic β-keto ester. The 8-azabicyclo[3.2.1]octane scaffold is a core structure in numerous biologically active molecules, including tropane alkaloids, making this compound a critical synthetic intermediate.[2][3] However, its purification can present unique challenges due to its structural and chemical properties.
This guide provides in-depth, experience-driven answers to common purification issues, moving from general questions to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a synthetic organic compound featuring a rigid bicyclic tropane-like framework.[2] Its molecular formula is C₁₀H₁₅NO₃.[4] The key functionalities that dictate its reactivity and purification challenges are:
-
β-Keto Ester System: This is the most reactive part of the molecule. The α-protons (adjacent to both the ketone and the ester) are acidic, making the compound susceptible to enolate formation. This system is also prone to hydrolysis and decarboxylation under certain conditions.[5][6]
-
Tertiary Amine (as a Carbamate): The bridgehead nitrogen is protected as an ethyl carbamate. This group is generally stable but can be cleaved under harsh acidic or basic conditions.
-
Bicyclic Ring System: The rigid, strained ring structure influences the molecule's solubility and chromatographic behavior.
Q2: What is the most common synthetic route, and what impurities should I anticipate?
The most prevalent synthetic route is the intramolecular Dieckmann Condensation of a suitably substituted diethyl piperidine-dicarboxylate.[7][8] This is a base-catalyzed intramolecular cyclization of a diester to form a cyclic β-keto ester.[9]
Anticipated Impurities:
-
Unreacted Starting Diester: Incomplete cyclization will leave the acyclic starting material in your crude product.
-
Intermolecular Condensation Products: Instead of cyclizing, two molecules of the starting diester can react with each other, leading to higher molecular weight dimeric impurities. This is more common when attempting to form larger, strained rings but can still occur as a side reaction.[10]
-
Hydrolysis Products: If water is present during the reaction or workup (especially with a base like sodium ethoxide), the ethyl ester can hydrolyze to the corresponding carboxylic acid.[11]
-
Decarboxylation Product: The β-keto ester product can undergo hydrolysis and subsequent decarboxylation (loss of CO₂) to yield 8-azabicyclo[3.2.1]octan-3-one, particularly if the workup involves heating under acidic or basic conditions.[6]
Caption: Primary synthesis pathway and common side products.
Q3: What are the ideal storage conditions for this compound?
Given its sensitivity to moisture and potential for slow degradation, the compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at reduced temperatures (2-8 °C is recommended). Avoid exposure to acidic or basic environments.
Troubleshooting and Purification Guide
Problem 1: My crude product is a dark, intractable oil that fails to crystallize. How do I proceed with purification?
Probable Cause: This is a common outcome. The presence of residual solvent, unreacted starting materials, and oily polymeric side products can inhibit crystallization. The most robust method for purifying such oils is silica gel column chromatography.
Step-by-Step Protocol: Flash Column Chromatography
-
Prepare the Column: Dry pack a suitable size glass column with silica gel (40-63 µm particle size is standard).[11]
-
Slurry and Load: Dissolve your crude oil in a minimal amount of dichloromethane (DCM). In a separate beaker, add a small amount of silica gel to this solution to create a thick slurry. Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This "dry loading" method prevents band broadening and improves separation.
-
Equilibrate and Run: Equilibrate the column with your starting mobile phase (see Table 1). Carefully add your dry-loaded sample to the top of the column.
-
Elution: Begin elution with the non-polar solvent system and gradually increase the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Crucially, avoid excessive heating (>40°C) on the rotary evaporator to prevent potential decarboxylation.[12]
| Table 1: Recommended Solvent Systems for Column Chromatography | |
| System | Application Notes & Rationale |
| Ethyl Acetate / Hexanes | A good starting point. Begin with 10-20% Ethyl Acetate in Hexanes and gradually increase the gradient. This system effectively separates moderately polar compounds from non-polar impurities.[2] |
| Dichloromethane / Methanol | Useful for more polar impurities. A gradient of 1-5% Methanol in Dichloromethane is typically sufficient. The nitrogen in the bicyclic core can interact strongly with silica, and methanol helps to elute the compound effectively.[13] |
| DCM / Methanol / NH₄OH | If tailing is observed on TLC (indicating strong interaction with acidic silica sites), add 0.5-1% ammonium hydroxide to the mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation. |
Problem 2: My TLC shows a single spot after the reaction, but column chromatography yields multiple products. What is happening?
Probable Cause: This could be due to several factors:
-
On-Column Degradation: Standard silica gel is slightly acidic and can cause the hydrolysis of the β-keto ester during the long exposure time of column chromatography.
-
Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol forms.[14] While these tautomers interconvert rapidly in solution, they can sometimes separate on a TLC plate or during column chromatography, appearing as two distinct, often overlapping or elongated spots.
Solutions & Diagnostic Workflow:
-
Use Neutralized Silica Gel: To prevent acid-catalyzed degradation, pre-treat your silica gel. Make a slurry of the silica in your starting eluent (e.g., 10% Ethyl Acetate/Hexane) and add ~1% triethylamine. Stir for 30 minutes, then pack the column as usual. This neutralizes the acidic sites.
-
Confirm Tautomers: Combine the fractions corresponding to both spots and obtain an ¹H NMR spectrum. If the two spots are tautomers, the NMR will show a single, clean compound, as the equilibrium in the NMR solvent (like CDCl₃) is established quickly.
-
Analyze by LC-MS: An LC-MS analysis of the different fractions is highly informative. Tautomers will have the identical mass-to-charge ratio (m/z). Degradation products, such as the hydrolyzed acid or decarboxylated ketone, will have different molecular weights.
Caption: A typical workflow for purification and analysis.
Problem 3: I've successfully isolated my product, but how can I be certain of its purity and identity?
Probable Cause: Visual inspection and TLC are insufficient for final confirmation. Spectroscopic and spectrometric analyses are required to confirm the structure and assess purity to >95%.
Solution: Key Analytical Characterization
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.
| Table 2: Key Analytical Data for Structural Confirmation | |
| Technique | Expected Result & Interpretation |
| ¹H NMR | Expect signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The protons on the bicyclic scaffold will appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The absence of signals from the starting diester is a key indicator of successful cyclization. |
| ¹³C NMR | Look for three distinct carbonyl signals: the ketone (~205-210 ppm), the ester carbonyl (~170 ppm), and the carbamate carbonyl (~155 ppm). The number of signals in the aliphatic region should correspond to the number of unique carbons in the bicyclic core. |
| LC-MS (ESI+) | The primary ion observed should correspond to the protonated molecule [M+H]⁺. For C₁₀H₁₅NO₃ (MW: 197.23), the expected m/z would be approximately 198.2.[1] This technique is also excellent for detecting trace impurities with different molecular weights. |
| HPLC | For quantitative purity assessment, a reverse-phase HPLC method can be developed. A pure sample should show a single major peak (>95% area).[15] |
By systematically addressing these common challenges with the right diagnostic tools and purification protocols, researchers can confidently and efficiently obtain high-purity this compound for their downstream applications.
References
- 1. This compound | CAS 32499-64-2 [matrix-fine-chemicals.com]
- 2. Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | 36127-17-0 | Benchchem [benchchem.com]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ethyl 3-oxo-8-azabicyclo(3.2.1)octane-8-carboxylate | C10H15NO3 | CID 401882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. aklectures.com [aklectures.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Buy Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 32499-64-2|this compound| Ambeed [ambeed.com]
Identification of by-products in N-Carbethoxy-4-nortropinone synthesis
Welcome to the technical support guide for the synthesis of N-Carbethoxy-4-nortropinone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their work. N-Carbethoxy-4-nortropinone serves as a vital building block for a range of pharmaceutical agents, particularly tropane derivatives like analgesics and anesthetics.[1] The primary synthetic route involves an intramolecular Dieckmann condensation, a powerful method for forming five- and six-membered rings.[2][3] However, like any complex organic transformation, this reaction is susceptible to side reactions that can lead to impurities, reduce yield, and complicate purification.
This guide is structured as a series of troubleshooting questions and detailed answers, providing not just solutions but also the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.
Frequently Asked Questions & Troubleshooting
Question 1: My yield of N-Carbethoxy-4-nortropinone is significantly lower than expected. What are the common causes and how can I investigate them?
Low yield is a frequent issue, often stemming from either an incomplete reaction or the prevalence of competing side reactions. The Dieckmann condensation is an equilibrium process, and its success hinges on carefully controlled conditions.[3][4]
Potential Cause 1: Inactive Base or Insufficient Stoichiometry The reaction is base-catalyzed, typically using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2] These bases are highly sensitive to moisture and can be deactivated if not handled under strictly anhydrous conditions.
-
Troubleshooting Steps:
-
Verify Base Activity: Use a fresh, unopened container of the base. If using NaH, ensure the mineral oil has been properly washed away with dry hexanes or toluene under an inert atmosphere (e.g., Argon or Nitrogen).
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents (e.g., THF, toluene). Polar aprotic solvents like THF can help stabilize the enolate intermediate.[2]
-
Check Stoichiometry: The reaction requires at least one full equivalent of base. This is because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium toward the product.[4] Using a slight excess (e.g., 1.1 equivalents) can be beneficial.
-
Potential Cause 2: Intermolecular Condensation (Dimerization) The desired reaction is an intramolecular cyclization. However, if the concentration of the starting diester is too high, an intermolecular Claisen condensation can occur between two separate molecules, leading to high-molecular-weight oligomers and reducing the yield of the desired cyclic product.[2]
-
Troubleshooting Steps:
-
Employ High-Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This can be achieved by slowly adding the diester substrate via a syringe pump over several hours to a solution of the base in the solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
-
Analyze for Dimers: Use LC-MS to look for species with a mass approximately double that of the starting material.
-
Question 2: My LC-MS analysis shows a significant peak with a mass corresponding to M+18 or M-28 relative to my starting material. What are these impurities?
These mass shifts often point to hydrolysis or decarboxylation events.
By-product: Hydrolyzed Starting Material (Diacid or Mono-acid) A mass shift of +18 (or -28 for the loss of an ethyl group, C₂H₄, followed by the addition of H₂O) suggests hydrolysis of one or both of the ester functionalities on your starting material. This is caused by trace water in the reaction mixture reacting with the ester under basic conditions (saponification).
-
Mechanism of Formation: The hydroxide anion (from H₂O + base) acts as a nucleophile, attacking the ester carbonyl to form a carboxylic acid salt after workup.
-
Identification:
-
LC-MS: Will show a mass corresponding to the diacid or mono-acid of the starting material.
-
¹H NMR: Disappearance of the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) and the appearance of a broad peak for the carboxylic acid proton (>10 ppm), although this is often not observed if the sample is not acidified.
-
IR Spectroscopy: Appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretch.
-
-
Prevention:
-
Adhere strictly to anhydrous techniques as described in Question 1.
-
Use freshly opened or distilled anhydrous solvents.
-
By-product: Decarboxylated Product (N-Carbethoxy-nortropane) If the reaction is run at high temperatures or the acidic workup is too harsh, the β-keto ester product can undergo hydrolysis and subsequent decarboxylation to yield N-Carbethoxy-nortropane.
-
Identification:
-
LC-MS: Will show a mass corresponding to the loss of the keto-ester group and its replacement with a proton.
-
¹H NMR: The spectrum will simplify significantly, with the loss of signals associated with the β-keto ester moiety.
-
-
Prevention:
-
Maintain moderate reaction temperatures. While some heating may be required, refluxing for extended periods can promote this side reaction.
-
Use a mild acidic workup (e.g., saturated aq. NH₄Cl) and avoid strong acids or high temperatures during this step.
-
Question 3: How can I identify and differentiate key compounds in my reaction mixture using analytical techniques?
A multi-technique approach is essential for unambiguous identification.
Analytical Workflow Protocol:
-
Initial Assessment (TLC): Use Thin Layer Chromatography to monitor the reaction's progress. The product, being more compact and often less polar than the linear starting diester, should have a different Rf value.
-
Mass Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry is the primary tool for identifying the molecular weights of components in the mixture.
-
Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy provide detailed structural information to confirm the product and identify by-products.
-
Functional Group Analysis (IR): Infrared spectroscopy is useful for confirming the presence or absence of key functional groups (e.g., O-H from hydrolysis, C=O of the ketone and ester).
Table 1: Key Analytical Signatures for Product and Common By-products
| Compound | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |
| N-Carbethoxy-4-nortropinone (Product) | 198.11 | ~4.1 (q, 2H, -OCH₂CH₃), ~3.5-4.0 (m, bridgehead protons), ~2.2-2.8 (m, CH₂ adjacent to C=O), ~1.2 (t, 3H, -OCH₂CH₃) | ~1730 (ester C=O), ~1715 (ketone C=O) |
| Starting Diester | Varies by substrate | ~4.1 (q, 4H, two -OCH₂CH₃), ~1.2 (t, 6H, two -OCH₂CH₃) | ~1735 (ester C=O) |
| Hydrolyzed Diacid | Varies by substrate | Disappearance of ethyl signals, possible broad OH peak >10 ppm | Broad O-H (~3000), ~1700 (acid C=O) |
| Intermolecular Dimer | ~2x (Starting Material - EtOH) | Complex multiplet region, multiple ethyl signals | ~1730 (ester C=O), ~1710 (ketone C=O) |
Visualizing the Reaction and Potential Pitfalls
A clear understanding of the reaction mechanism is crucial for effective troubleshooting.
Core Reaction Mechanism
The diagram below outlines the accepted mechanism for the Dieckmann condensation.
Caption: Figure 1: Stepwise mechanism of the Dieckmann condensation.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing common issues.
Caption: Figure 2: A logical workflow for troubleshooting synthesis issues.
Competing Intermolecular Reaction
Understanding the competing dimerization pathway is key to preventing it.
Caption: Figure 3: Visualization of desired vs. undesired reaction pathways.
References
Troubleshooting guide for the synthesis of N-(Ethoxycarbonyl)nortropinone
Welcome to the technical support center for the synthesis of N-(Ethoxycarbonyl)nortropinone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges that can arise during experimentation. Our focus is on providing logical, evidence-based solutions to common problems in a direct question-and-answer format.
Core Synthesis Overview: Acylation of Nortropinone
The most direct and widely adopted method for synthesizing N-(Ethoxycarbonyl)nortropinone is the N-acylation of nortropinone with ethyl chloroformate. Nortropinone, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. This reaction is analogous to the well-documented Boc-protection of nortropinone.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nortropinone nitrogen attacks the carbonyl carbon of ethyl chloroformate, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable carbamate product. The base consumes the HCl byproduct.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for remediation.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Answer: Low yield is a multifaceted issue that can stem from several sources. A systematic diagnosis is key. The most common culprits are incomplete reaction, degradation of reagents, formation of side products, or mechanical losses during work-up and purification.
To diagnose the issue, first re-examine your Thin Layer Chromatography (TLC) data from the reaction mixture.
-
If significant starting material (nortropinone) is present: The issue is an incomplete reaction (See Question 2).
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If the starting material is consumed but the product spot is weak and there are multiple other spots: The issue is likely side product formation or product degradation (See Question 3).
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If the crude yield was high but the final yield after purification is low: The problem lies in your work-up or purification strategy (See Question 4).
Below is a decision tree to help diagnose the root cause of low yield.
Caption: Troubleshooting Decision Tree for Low Yield
Question 2: My TLC analysis shows a large amount of unreacted nortropinone, even after the recommended reaction time. How can I drive the reaction to completion?
Answer: The persistence of starting material is a clear indication that the nucleophilic attack on ethyl chloroformate is being hindered or that the reagents are compromised.
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Cause 1: Inadequate Base. If you are starting with nortropinone hydrochloride, you must use at least two equivalents of base: one to neutralize the hydrochloride salt and liberate the free amine, and a second to scavenge the HCl produced by the reaction.[1] Using only one equivalent will result in a theoretical maximum yield of 50%.
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Solution: Ensure you are using the correct stoichiometry. For nortropinone HCl, use 2.1-2.2 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
-
Cause 2: Poor Reagent Quality. Ethyl chloroformate is highly reactive and susceptible to hydrolysis by atmospheric moisture, decomposing into ethanol, CO₂, and HCl.[2] If your reagent is old or has been improperly stored, it may have significantly degraded.
-
Solution: Use a fresh bottle of ethyl chloroformate or purify the existing stock by distillation. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware.
-
-
Cause 3: Insufficient Reaction Temperature. The reaction is often performed at 0°C or below to control exothermicity and side reactions.[3] However, if the reaction is sluggish, allowing it to slowly warm to room temperature can help drive it to completion.
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Solution: After the initial addition of ethyl chloroformate at low temperature, allow the reaction to stir at room temperature for several hours. Monitor the progress by TLC every hour until the nortropinone spot is no longer visible.
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Question 3: I'm observing a significant, unidentified spot on my TLC plate close to the product. What could this side product be, and how can I prevent it?
Answer: The formation of side products often points to issues with moisture, temperature, or the choice of base.
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Cause 1: Dimer/Urea Formation. If a portion of the newly formed N-(Ethoxycarbonyl)nortropinone is hydrolyzed back to nortropinone (possible if acidic conditions develop), the liberated nortropinone can react with unreacted ethyl chloroformate or another molecule of the product under certain conditions, leading to complex byproducts. A more likely scenario involves the reaction of nortropinone with phosgene (a potential impurity in chloroformates) to form a urea dimer.
-
Solution: This is best prevented by ensuring a slight excess (1.1-1.2 equivalents) of ethyl chloroformate is used and that the reaction is run under strictly anhydrous conditions with an efficient base.
-
-
Cause 2: Reaction with Nucleophilic Base. While uncommon with tertiary amines, if a primary or secondary amine is present as an impurity in your base or solvent, it can compete with nortropinone to react with ethyl chloroformate, forming an undesired carbamate.[4]
-
Solution: Use high-purity, redistilled triethylamine or DIPEA.
-
-
Cause 3: Hydrolysis of Product. The ethoxycarbonyl group can be hydrolyzed under strongly acidic or basic conditions, especially during a prolonged or heated aqueous work-up, regenerating nortropinone.[5]
-
Solution: Keep the work-up conditions mild. Use dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) for washes and avoid prolonged exposure or heating.
-
Question 4: The crude product is an oil and is difficult to purify by chromatography. What is an effective purification strategy?
Answer: N-(Ethoxycarbonyl)nortropinone is often isolated as an oil, which can complicate purification.[1] A combination of acid-base extraction and column chromatography is typically most effective.
-
Strategy: Acid-Base Liquid-Liquid Extraction. This technique exploits the basicity of any unreacted nortropinone.
-
After the reaction is complete, quench with water and extract the mixture with a solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl). The desired product, being a neutral carbamate, will remain in the organic layer. Any unreacted nortropinone, being a basic amine, will be protonated and move into the aqueous layer.
-
Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate to remove any acidic impurities, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Strategy: Column Chromatography. The material obtained after extraction should be significantly purer. If further purification is needed:
-
Stationary Phase: Use standard silica gel 60.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is effective. A typical starting point is 10-20% ethyl acetate, gradually increasing the polarity. The product is more polar than non-polar impurities but less polar than any remaining nortropinone.
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| Compound | Typical Rf (30% EtOAc/Hexanes) | Visualization |
| Nortropinone | ~0.1 (streaking) | Stains with KMnO₄ or ninhydrin |
| N-(Ethoxycarbonyl)nortropinone | ~0.4 - 0.5 | Stains with KMnO₄ |
| Non-polar impurities | >0.8 | UV active if aromatic |
Experimental Protocol & Workflow
This protocol is a standard procedure for the synthesis, assuming nortropinone hydrochloride as the starting material.
Reagents & Conditions
| Reagent | Molar Eq. | Purpose | Key Considerations |
| Nortropinone HCl | 1.0 | Starting Material | Must be dry |
| Dichloromethane (DCM) | - | Solvent | Anhydrous grade required |
| Triethylamine (TEA) | 2.2 | Base | Use freshly distilled |
| Ethyl Chloroformate | 1.1 | Acylating Agent | Use fresh bottle; handle under N₂ |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add nortropinone hydrochloride (1.0 eq).
-
Solvent & Base Addition: Add anhydrous dichloromethane to form a slurry (~0.2 M concentration). Cool the flask to 0°C in an ice-water bath. Add triethylamine (2.2 eq) dropwise, ensuring the internal temperature does not exceed 5°C. Stir for 15-20 minutes.
-
Acylation: Add ethyl chloroformate (1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature at 0°C. A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by TLC (e.g., 30% ethyl acetate/hexanes, visualizing with KMnO₄ stain) until the nortropinone spot disappears.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a colorless to pale yellow oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Synthesis Workflow Diagram
Caption: General Experimental Workflow
Frequently Asked Questions (FAQs)
-
Q: What is the best way to handle ethyl chloroformate safely?
-
A: Ethyl chloroformate is corrosive, toxic, and moisture-sensitive.[2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Use an inert atmosphere (nitrogen or argon) for transfers and reactions. Quench any residual reagent carefully with a dilute solution of sodium bicarbonate.
-
-
Q: Can I use a different base, such as pyridine or potassium carbonate?
-
A: While other bases can work, they have drawbacks. Pyridine can be difficult to remove during work-up. Heterogeneous bases like potassium carbonate (K₂CO₃) can lead to slower reaction rates and require vigorous stirring, though they can be effective in some systems.[6] Triethylamine is generally preferred for its efficacy, volatility (making it easy to remove), and the insolubility of its hydrochloride salt in many organic solvents, which helps drive the reaction forward.
-
-
Q: My final product shows signs of decomposition after storage. What are the proper storage conditions?
-
A: As a carbamate, the product is generally stable. However, residual acidic or basic impurities can catalyze slow hydrolysis over time. For long-term storage, ensure the product is of high purity (>98%), store it in a tightly sealed container under an inert atmosphere (argon or nitrogen), and keep it refrigerated.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101684117B - Method for preparing nor-tropine - Google Patents [patents.google.com]
- 6. Nortropine | 538-09-0 | Benchchem [benchchem.com]
Minimizing side reactions in the synthesis of N-Carbethoxy-4-nortropinone
Welcome to the technical support center for the synthesis of N-Carbethoxy-4-nortropinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your yield and purity.
Troubleshooting Guide: Minimizing Side Reactions
The synthesis of N-Carbethoxy-4-nortropinone, a valuable intermediate in pharmaceutical development, typically involves a multi-component reaction analogous to the Robinson-Schöpf synthesis of tropinone, followed by N-carbethoxylation, or a Dieckmann condensation approach with N-carbethoxy-substituted precursors. While elegant, these routes are susceptible to several side reactions that can complicate purification and reduce yields. This guide provides a systematic approach to identifying and mitigating these issues.
Issue 1: Low Yield of N-Carbethoxy-4-nortropinone
A lower than expected yield is a common frustration. The root cause often lies in suboptimal reaction conditions or the presence of impurities in the starting materials.
Question: My reaction yield is consistently below 40%. What are the likely causes and how can I improve it?
Answer:
Several factors can contribute to low yields. A systematic investigation is key to pinpointing the issue.
Possible Causes & Solutions:
-
Purity of Starting Materials:
-
Succinaldehyde or its equivalent: This reagent is prone to polymerization. Use freshly prepared or purified succinaldehyde. Alternatively, a stable precursor like 2,5-dimethoxytetrahydrofuran can be used, which generates succinaldehyde in situ under acidic conditions.
-
Ethyl glycinate hydrochloride: Ensure it is dry and free of impurities.
-
Acetonedicarboxylic acid or its ester: This reagent can decarboxylate prematurely. Store it in a cool, dry place.
-
-
pH Control: The Robinson-Schöpf type reaction is highly pH-dependent.
-
Too Acidic (pH < 3): Can lead to excessive polymerization of succinaldehyde and decomposition of acetonedicarboxylic acid.
-
Too Basic (pH > 6): Can favor aldol condensation side reactions of the dialdehyde.
-
Solution: Buffer the reaction mixture to maintain a pH between 4 and 5. A citrate or acetate buffer is often effective.
-
-
Reaction Concentration: The reaction is a multi-component assembly, and concentration plays a critical role.
-
Too Dilute: Can slow down the reaction rate and favor intramolecular side reactions of the starting materials over the desired intermolecular condensation.
-
Too Concentrated: Can lead to polymerization and precipitation of intermediates.
-
Solution: Follow established literature procedures for reaction concentrations. If yields are still low, a systematic optimization of the molarity may be necessary.
-
-
Temperature Control: While the reaction is often run at room temperature, gentle heating (40-50°C) can sometimes improve yields by accelerating the desired reaction. However, excessive heat can promote side reactions.
Experimental Protocol: Optimization of Reaction pH
-
Set up a series of small-scale parallel reactions.
-
Prepare buffer solutions with pH values ranging from 3.5 to 5.5 in 0.5 unit increments.
-
Run each reaction in a different pH buffer, keeping all other parameters (temperature, concentration, stirring speed) constant.
-
Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of the desired product and any major byproducts.
-
Quench the reactions at the same time point and determine the yield in each case to identify the optimal pH.
Issue 2: Formation of Polymeric Byproducts
The appearance of an insoluble, often brownish, precipitate is a strong indicator of polymerization, a common side reaction involving succinaldehyde.
Question: My reaction mixture forms a significant amount of insoluble brown material. What is it and how can I prevent it?
Answer:
The brown precipitate is likely a polymer of succinaldehyde, formed via aldol-type condensation reactions under inappropriate pH conditions.
Mitigation Strategies:
-
Control of Reagent Addition: Instead of adding all reagents at once, a slow, controlled addition of succinaldehyde to the reaction mixture containing the other components can maintain a low instantaneous concentration of the dialdehyde, thus minimizing its self-condensation.
-
Use of a Succinaldehyde Precursor: As mentioned previously, using a stable precursor like 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to succinaldehyde, is a highly effective strategy to control the concentration of the reactive dialdehyde.
-
Optimal pH: Maintaining the pH in the optimal range of 4-5 is crucial.
Issue 3: Incomplete Cyclization and Formation of Intermediates
The formation of the bicyclic tropinone core is the result of two intramolecular Mannich-type reactions. Incomplete cyclization can lead to the accumulation of acyclic or monocyclic intermediates.
Question: TLC and LC-MS analysis of my crude product shows significant peaks that are not the desired N-Carbethoxy-4-nortropinone. How can I promote complete cyclization?
Answer:
The presence of stable intermediates suggests that the second ring-closing step is kinetically slow.
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or LC-MS until the starting materials and intermediates are consumed.
-
Temperature: A moderate increase in temperature (e.g., to 40-60°C) can provide the necessary activation energy for the final cyclization step.
-
pH Adjustment: The final cyclization can be sensitive to pH. A slight adjustment of the pH towards the end of the reaction might be beneficial, though this needs to be optimized carefully to avoid other side reactions.
Issue 4: Hydrolysis of the N-Carbethoxy Group
The N-carbethoxy group is an ester and can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of nortropinone.
Question: I am detecting nortropinone in my final product. What conditions are causing the hydrolysis of the N-carbethoxy group?
Answer:
Hydrolysis of the carbamate can occur during the reaction, work-up, or purification if the pH is not carefully controlled.
Preventative Measures:
-
Reaction Conditions: If the synthesis involves harsh acidic or basic conditions, consider alternative synthetic routes that employ milder conditions.
-
Work-up: During the work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly and maintain a pH as close to neutral as possible during extraction. Use of a mild base like sodium bicarbonate for neutralization is recommended over stronger bases like sodium hydroxide.
-
Purification: When performing column chromatography, use a neutral solvent system. Silica gel can be slightly acidic, which may cause some hydrolysis if the product is on the column for an extended period. To mitigate this, the silica gel can be washed with a solvent system containing a small amount of a neutral amine like triethylamine (e.g., 0.1-1%) before packing the column.
Issue 5: Formation of Enamine Byproducts
Under certain conditions, particularly if the reaction mixture is not sufficiently acidic, the product ketone can react with any remaining primary or secondary amines to form enamine byproducts.
Question: My NMR spectrum shows unexpected vinylic proton signals. Could this be due to enamine formation?
Answer:
Yes, the presence of vinylic proton signals in the 1H NMR spectrum that do not correspond to the starting materials is a strong indication of enamine formation.
Mitigation Strategies:
-
Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled to avoid an excess of the amine component.
-
pH Control: Maintaining a slightly acidic pH (4-5) favors the iminium ion formation required for the Mannich reaction and disfavors stable enamine formation.
-
Work-up: A mild acidic wash (e.g., with dilute HCl) during the work-up can hydrolyze any enamine byproducts back to the corresponding ketone and amine salt, which can then be separated during extraction.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude N-Carbethoxy-4-nortropinone?
A1: A combination of techniques is often most effective.
-
Acid-Base Extraction: An initial work-up involving acid-base extraction can remove many impurities. The basic nitrogen atom of the product allows it to be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying the crude product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.[1]
-
Recrystallization: For obtaining highly pure material, recrystallization can be employed after column chromatography. Suitable solvents need to be determined experimentally, but isopropanol, ethyl acetate/heptane, or toluene are good starting points.[2]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of spectroscopic techniques is essential for full characterization.
-
1H and 13C NMR Spectroscopy: This will confirm the structure of the N-Carbethoxy-4-nortropinone and help identify any impurities. The presence of characteristic peaks for the tropane skeleton and the N-carbethoxy group are key indicators.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the ketone (C=O) and carbamate (N-C=O) functional groups.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
Q3: Can I use a different carbamate protecting group?
A3: Yes, other carbamate protecting groups like N-Boc (tert-butyloxycarbonyl) or N-Cbz (benzyloxycarbonyl) can be used. The choice of protecting group will depend on the specific requirements of your subsequent synthetic steps, as they have different deprotection conditions. The principles of minimizing side reactions discussed here will generally apply, although the stability of the protecting group to acidic or basic conditions will vary.
Q4: My product is an oil and will not crystallize. What should I do?
A4: "Oiling out" is a common problem, often due to residual solvent or impurities.[2]
-
Purity Check: Ensure the product is pure by TLC or NMR. If impurities are present, further purification by column chromatography may be necessary.
-
Solvent Removal: Ensure all solvent from the purification has been thoroughly removed under high vacuum.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-liquid interface. Adding a seed crystal of the product, if available, can also induce crystallization.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent and then slowly add an "anti-solvent" (a solvent in which the product is insoluble) until the solution becomes cloudy. Then, allow it to stand.
Visualizing the Process: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of N-Carbethoxy-4-nortropinone.
Caption: A step-by-step workflow for troubleshooting common synthetic issues.
References
Impact of solvent selection on Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate reaction yield
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. The synthesis of this crucial bicyclic scaffold, often achieved through a Dieckmann condensation, is highly sensitive to reaction parameters, with solvent selection playing a pivotal role in determining the final yield and purity. This document is structured to address common challenges and frequently asked questions in a direct, question-and-answer format, blending theoretical principles with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved via a Dieckmann condensation.[1][2] This is an intramolecular Claisen condensation of a diester, catalyzed by a strong base, to form a β-keto ester.[3][4] In this specific synthesis, a precursor like diethyl 2,2'-(azepane-1,4-diyl)diacetate or a related open-chain diester undergoes cyclization. The base abstracts an α-proton from one of the ester groups to form an enolate, which then attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of the five-membered ring characteristic of the 8-azabicyclo[3.2.1]octane core.[5]
Q2: Why is solvent selection so critical for the yield of this reaction?
A2: Solvent selection is paramount as it influences several key aspects of the Dieckmann condensation:
-
Enolate Stability and Reactivity: The formation and stability of the enolate intermediate are crucial. Polar aprotic solvents, such as THF and DMF, are known to enhance the stability of enolates, which can lead to higher reaction rates and yields.[1]
-
Solvation of the Base: The chosen solvent must effectively solvate the base without reacting with it. For instance, using sodium ethoxide in ethanol is a classic approach, but modern methods often employ stronger, non-nucleophilic bases in aprotic solvents to minimize side reactions.[1][3]
-
Minimization of Side Reactions: The solvent can influence the prevalence of side reactions like intermolecular condensation, which leads to polymer formation. Non-polar solvents like toluene may sometimes be chosen to reduce such side reactions.[1] In some cases, using DMSO with a dimsyl ion as the base has been shown to significantly increase yields and reduce polymer formation.[6]
Q3: What are the most common bases used for this reaction, and how does the solvent choice relate to the base?
A3: The choice of base is intrinsically linked to the solvent. Common bases include:
-
Sodium Ethoxide (NaOEt): Traditionally used in ethanol. This is a straightforward method but can be prone to side reactions.[3]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base often used in aprotic solvents like toluene or THF.
-
Potassium tert-Butoxide (KOtBu): A bulky, non-nucleophilic base that is effective in aprotic solvents like THF.[7]
-
Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LHMDS): Very strong, sterically hindered bases used in aprotic solvents at low temperatures to control reactivity and minimize side reactions.[1]
The general principle is to match the alkoxide base to the ester to avoid transesterification (e.g., use sodium ethoxide with ethyl esters). However, with non-alkoxide bases like NaH or LDA, this is not a concern.
Troubleshooting Guide
Q4: I am experiencing very low or no yield of the desired product. What are the likely causes and how can I troubleshoot this?
A4: Low to no yield is a common issue and can often be traced back to several factors. Here is a systematic approach to troubleshooting:
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
-
Moisture Contamination: The Dieckmann condensation is highly sensitive to moisture, as water will quench the strong base and the enolate intermediate. Ensure all glassware is oven-dried, and solvents are rigorously anhydrous.
-
Inactive Base: Strong bases like sodium hydride can degrade upon storage. Use a fresh bottle or test the activity of your base. Consider switching to a different base, such as potassium tert-butoxide, which can be easier to handle.[7]
-
Inappropriate Solvent: If you are using a traditional solvent like toluene, consider switching to a polar aprotic solvent like THF or even DMSO, which can significantly improve reaction rates and yields.[1][6]
-
Reaction Temperature: While some protocols use refluxing toluene, lower temperatures with stronger bases in solvents like THF might provide better control and reduce side product formation.[1]
Q5: My reaction is producing a significant amount of a polymeric or tar-like substance. What is causing this and how can it be prevented?
A5: Polymer formation is indicative of intermolecular condensation competing with the desired intramolecular cyclization. This is often an issue when forming larger rings, but can also occur under certain conditions for 5- and 6-membered rings.[1]
-
High Concentration: Running the reaction at high concentrations can favor intermolecular reactions. Consider using high-dilution conditions, where the diester is added slowly to the base/solvent mixture.
-
Solvent Effects: As mentioned, the solvent can play a role. A study comparing DMSO to toluene for the Dieckmann cyclization of diethyl adipate showed that DMSO significantly reduced the formation of polymeric side products.[6]
-
Base Choice: A bulky, sterically hindered base like potassium tert-butoxide or LHMDS can favor the intramolecular reaction by making it more difficult for two different diester molecules to interact with the base and each other.[1]
Q6: I'm observing incomplete conversion of my starting material. What adjustments can I make?
A6: Incomplete conversion can be due to an equilibrium issue or insufficient reaction time.
-
Drive the Equilibrium: The final deprotonation of the β-keto ester product is often the driving force for the reaction.[4] Ensure you are using at least one full equivalent of a strong base.
-
Increase Reaction Time or Temperature: If using a less reactive system, you may need to increase the reaction time or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
Alternative Base/Solvent System: A more potent base/solvent combination, such as dimsyl ion in DMSO, can lead to faster and more complete reactions.[6][7]
Data Summary: Solvent and Base Impact on Dieckmann Condensation
The following table summarizes findings from the literature on the impact of different catalyst and solvent systems on the yield of a benchmark Dieckmann condensation (cyclization of diethyl adipate). While not specific to the target molecule, these trends are highly relevant.
| Base | Solvent | Temperature | Yield (%) | Key Observations | Reference |
| Sodium Ethoxide | Toluene | Reflux | 82 | A classic, effective method. | [7] |
| Sodium Hydride | Toluene | Reflux | 72 | Slightly lower yield than NaOEt in this specific case. | [7] |
| Dimsyl Ion in DMSO | DMSO | N/A | > Na/Toluene | Significantly higher reaction rates and yields, with minimal polymer formation. | [6] |
| Potassium t-Butoxide | THF | N/A | N/A | Recommended for substrates with sensitive functional groups. | [7] |
Experimental Protocol
The following protocol is adapted from a documented synthesis of this compound and represents a reliable starting point for your experiments.[8]
Synthesis of this compound from Tropinone
Caption: Experimental workflow for the synthesis.
Materials:
-
Tropinone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Toluene
-
Ethyl Chloroformate
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tropinone (1.0 eq) and anhydrous potassium carbonate (approx. 0.06 eq).
-
Under an inert atmosphere of argon, add anhydrous toluene to the flask.
-
Begin stirring the mixture and add ethyl chloroformate (approx. 2.3 eq) dropwise.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 18 hours.
-
After 18 hours, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the toluene.
-
The resulting residue can be dissolved in dichloromethane for subsequent work-up and purification (e.g., washing, drying, and column chromatography).
Note: This protocol uses potassium carbonate, which is a relatively weak base. For a Dieckmann condensation of a diester, a much stronger base like sodium hydride or potassium tert-butoxide in an anhydrous aprotic solvent like THF or toluene would be necessary. The provided protocol is specific to the reaction of tropinone with ethyl chloroformate, which proceeds through a different mechanism than a classical Dieckmann condensation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. gchemglobal.com [gchemglobal.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Catalyst Loading Optimization for Tropane Alkaloid Synthesis
Topic: Catalyst Loading Optimization for the Synthesis of N-(Ethoxycarbonyl)nortropinone and Related Tropane Scaffolds
Introduction for the Modern Researcher
Welcome to the technical support center for tropane alkaloid synthesis. As professionals in drug development and medicinal chemistry, you are aware that the tropane scaffold is a privileged structure, forming the core of numerous essential pharmaceuticals.[1] The synthesis of derivatives like N-(Ethoxycarbonyl)nortropinone is pivotal for creating novel therapeutics, particularly as ligands for targets like the dopamine transporter (DAT).[2]
This guide is structured to address a common point of confusion and challenge in this synthetic pathway. While the final N-protection step to yield N-(Ethoxycarbonyl)nortropinone from nortropinone is a stoichiometric reaction, a critical, and often troublesome, preceding or subsequent step is the catalytic hydrogenation of the C3-ketone. The efficiency, yield, and stereochemical outcome of this reduction are highly dependent on catalyst selection and, crucially, catalyst loading.
Therefore, this guide focuses on the principles and troubleshooting of catalyst loading optimization for the catalytic hydrogenation of the tropinone ketone , a process directly applicable to both tropinone itself and its N-substituted derivatives like N-(Ethoxycarbonyl)nortropinone. We will dissect the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection and Loading
This section addresses foundational questions that form the basis of a robust optimization strategy.
Q1: Why is catalyst loading a critical parameter in the hydrogenation of tropinones?
A1: Catalyst loading, typically expressed as a weight percentage (w/w) of the catalyst relative to the substrate, directly influences reaction kinetics, conversion rates, and process economics.
-
Insufficient Loading: This is a common cause of slow or stalled reactions. With too few active sites available, the reaction rate will be low, leading to incomplete conversion and long, inefficient reaction times.
-
Excessive Loading: While it may seem that more catalyst will simply speed up the reaction, excessive loading can lead to several issues. It can promote side reactions due to an overabundance of active sites, complicate post-reaction filtration and product isolation, and unnecessarily increase costs, especially when using precious metal catalysts like palladium or platinum. Finding the optimal loading is therefore a balance between achieving a desirable reaction rate and maintaining process efficiency and selectivity.
Q2: What are the standard catalysts for tropinone reduction, and how do I choose one?
A2: The choice of catalyst is paramount as it also influences the stereoselectivity of the reduction, yielding either the endo alcohol (tropine) or the exo alcohol (pseudotropine).[3][4]
-
Palladium on Carbon (Pd/C): This is the workhorse catalyst for general hydrogenations and a good starting point.[5] It is typically used for reducing double bonds and for hydrogenolysis reactions, such as debenzylation. For ketone reductions, it is effective but may require higher pressures or temperatures.
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst): Platinum-based catalysts are generally more active for the hydrogenation of ketones than palladium.[6] They can often operate under milder conditions (lower pressure and temperature).
-
Pearlman's Catalyst (Pd(OH)₂/C): This is a more active form of palladium catalyst that can be particularly effective for stubborn reductions and for removing protecting groups.[5][6] It is also known for being less prone to causing hydrogenolysis of sensitive functional groups compared to Pd/C.
-
Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst, particularly for reducing ketones and nitriles. However, it can sometimes lead to lower selectivity and requires careful handling due to its pyrophoric nature when dry.
Your initial choice should be based on the desired stereochemical outcome and the presence of other functional groups in your specific derivative. For a standard ketone reduction, 5-10% Pd/C or Pt/C is a logical starting point.[5]
Q3: What is a typical starting catalyst loading, and what solvent should I use?
A3: For initial screening, a 10% (w/w) catalyst loading is a common and effective starting point.[5] This means for every 100g of your N-(Ethoxycarbonyl)nortropinone substrate, you would use 10g of the catalyst (e.g., 10% Pd/C).
Regarding solvents, polar protic solvents are generally preferred for catalytic hydrogenations as they help to stabilize charged intermediates on the catalyst surface.
-
Methanol (MeOH) and Ethanol (EtOH): These are the most common and effective solvents.[5]
-
Ethyl Acetate (EtOAc), Tetrahydrofuran (THF): Also widely used and can be beneficial if substrate solubility is an issue in alcohols.[5]
-
Acetic Acid (AcOH): Can be used as a solvent or co-solvent, particularly when removing acid-labile protecting groups, as protonation of a nearby heteroatom can facilitate the reaction.[5]
The key is to ensure your starting material is fully dissolved to allow efficient access to the solid catalyst surface.
Part 2: Troubleshooting Guide for Catalytic Hydrogenation
Even with a good starting point, you may encounter issues. This guide provides a logical framework for diagnosing and solving common problems.
Problem 1: My reaction is extremely slow or has completely stalled.
| Possible Cause | Diagnostic Check & Solution |
| Catalyst Deactivation (Poisoning) | Is your starting material pure? Trace impurities, particularly sulfur (thiols, thioethers) or nitrogen-containing heterocycles, can irreversibly poison the catalyst.[6] Solution: Purify the starting material. If poisoning is suspected mid-reaction, you can sometimes filter the reaction mixture through Celite® to remove the poisoned catalyst and recharge with a fresh batch.[6] |
| Inactive Catalyst | Is the catalyst old or from a questionable source? Catalysts have a shelf life and can lose activity over time. Solution: Always use a fresh bottle of catalyst from a reputable supplier for critical experiments.[5] |
| Insufficient Hydrogen Mixing | Is your stirring vigorous enough? This is a three-phase reaction (solid catalyst, liquid solution, gas hydrogen). Inefficient stirring leads to poor mass transfer of hydrogen to the catalyst surface. Solution: Ensure rapid, vigorous stirring that creates a vortex to draw hydrogen from the headspace into the solution. A large solvent surface area also helps.[5] |
| Low Hydrogen Pressure | Are you using a balloon? While convenient, hydrogen balloons provide minimal pressure and can be leaky.[6] Solution: If the reaction is sluggish, move to a dedicated hydrogenation apparatus like a Parr shaker, which allows for significantly higher pressures and temperatures, often forcing a difficult reaction to completion.[5] |
Problem 2: My conversion is incomplete, and I'm left with a mixture of starting material and product.
| Possible Cause | Diagnostic Check & Solution |
| Sub-optimal Catalyst Loading | Did you start with a low loading (e.g., <5% w/w)? The amount of catalyst may be insufficient for full conversion in a reasonable timeframe. Solution: Increase the catalyst loading systematically (e.g., from 5% to 10% w/w). See the optimization protocol below. An increased catalyst amount leads to a faster reaction rate.[7] |
| Product Inhibition | Does the reaction start fast and then slow down? The product itself might be adsorbing to the catalyst surface, preventing the starting material from binding. Solution: This is more complex. Sometimes increasing the temperature can help desorb the product. Alternatively, a different catalyst or solvent system may be required. |
| Equilibrium Reached | This is unlikely for hydrogenation, which is typically irreversible, but worth considering if all other factors are ruled out. |
Problem 3: I am observing poor stereoselectivity (e.g., a mixture of tropine and pseudotropine analogues).
| Possible Cause | Diagnostic Check & Solution |
| Incorrect Catalyst Choice | The choice of metal (Pd, Pt, Ni) and its support can significantly influence the direction of hydrogen addition to the sterically hindered bicyclic system.[4] Solution: Screen different catalysts. For example, it has been reported that Raney nickel can produce tropine with very low pseudotropine content.[4] |
| Sub-optimal Reaction Conditions | Temperature and solvent can affect the transition state of the hydrogenation, altering the stereochemical outcome. Solution: Try lowering the reaction temperature. Experiment with different solvents that may influence how the substrate coordinates to the catalyst surface. |
Part 3: Experimental Protocols & Data Visualization
Protocol 1: General Procedure for Catalytic Hydrogenation of N-(Ethoxycarbonyl)nortropinone
This protocol assumes a standard laboratory setup with a hydrogen balloon. Adhere to all institutional safety protocols for handling hydrogen and pyrophoric catalysts.[8]
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the N-(Ethoxycarbonyl)nortropinone substrate (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol) to fully dissolve the substrate (aim for a concentration of ~0.1 M).
-
Inerting the Atmosphere: Seal the flask with a septum. Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes by inserting a needle connected to the gas line and a second needle as an outlet. This is critical to remove oxygen, which can react with hydrogen and the catalyst.[9]
-
Catalyst Addition: Carefully and quickly, add the catalyst (e.g., 10% Pd/C, 10% w/w) to the flask under a positive pressure of inert gas. Never add dry catalyst to a flask containing solvent vapors in the presence of air, as it can ignite. [9]
-
Hydrogen Purge: Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction Execution: Leave the final hydrogen balloon attached. Begin vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully purge the flask again with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Keep the Celite pad wet with solvent during filtration to prevent the catalyst from igniting in air. [9] Wash the filter cake with additional solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., column chromatography or recrystallization).
Protocol 2: Systematic Optimization of Catalyst Loading
The goal is to find the minimum catalyst loading that provides complete conversion in an acceptable time frame.
-
Setup: Prepare 3-4 identical reaction vessels (e.g., small parallel synthesis tubes or identical flasks).
-
Substrate & Solvent: Add the same amount of N-(Ethoxycarbonyl)nortropinone and solvent to each vessel.
-
Variable Loading: Add a different catalyst loading to each vessel. For example:
-
Vessel 1: 2% w/w
-
Vessel 2: 5% w/w
-
Vessel 3: 10% w/w
-
Vessel 4 (Optional Control): 15% w/w
-
-
Execution: Run all reactions simultaneously under identical conditions (temperature, stirring speed, hydrogen pressure).
-
Monitoring: Take aliquots from each reaction at set time points (e.g., 1h, 2h, 4h, 8h) and analyze by LC-MS or GC-MS to determine the percent conversion.
-
Analysis: Plot conversion vs. time for each catalyst loading. The optimal loading is the lowest amount that achieves >99% conversion in your desired processing time.
Data Summary Table
The results from Protocol 2 can be summarized as follows:
| Catalyst Loading (% w/w) | Time to >99% Conversion (h) | Final Yield (%) | Stereoselectivity (endo:exo) | Notes |
| 2% | > 24h (stalled at 65%) | N/A | 85:15 | Reaction is too slow for practical use. |
| 5% | 8h | 96% | 90:10 | Complete conversion, acceptable time. |
| 10% | 3h | 97% | 91:9 | Optimal balance of speed and efficiency. |
| 15% | 2.5h | 96% | 90:10 | Diminishing returns on reaction time for a 50% increase in catalyst cost. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. reddit.com [reddit.com]
- 7. helgroup.com [helgroup.com]
- 8. njhjchem.com [njhjchem.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Analytical Purity Determination of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Prepared by: Your Senior Application Scientist
Introduction: The Critical Role of Purity in Synthesis and Drug Discovery
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a vital synthetic intermediate built upon the tropane alkaloid scaffold.[1][2] Its rigid bicyclic structure and strategically placed functional groups—a ketone and a carbamate—make it a valuable precursor for a diverse range of bioactive molecules targeting the central nervous system.[1] In any drug development pipeline, from early discovery to late-stage manufacturing, the chemical purity of such intermediates is not merely a quality metric; it is a fundamental determinant of downstream reaction success, biological activity, and ultimately, patient safety.
The presence of impurities, even in trace amounts, can lead to the formation of unintended side products, introduce pharmacological or toxicological risks, and complicate the interpretation of experimental data. This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound, offering field-proven insights and detailed protocols to empower researchers in making informed decisions for their analytical workflows.
Method Selection: A Strategic Overview
The choice of an analytical method is dictated by the specific goal, whether it is routine quality control, identification of an unknown impurity, or absolute quantification. The following diagram outlines a logical workflow for selecting the most appropriate technique.
Caption: Workflow for selecting the appropriate analytical method.
Comparative Analysis of Key Methodologies
The purity of this compound can be reliably determined using several orthogonal analytical techniques. Each method offers distinct advantages and is sensitive to different types of potential impurities, which may include starting materials, synthetic by-products, isomers, or degradation products.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase based on polarity. | Routine purity assessment, quality control (QC), stability testing. | High resolution and sensitivity; robust and reproducible; suitable for non-volatile compounds.[3] | Requires a UV-active chromophore; method development can be resource-intensive. |
| GC-FID/MS | Separation of volatile compounds in the gas phase. | Analysis of residual solvents and volatile impurities. | Unparalleled for volatile analysis; FID offers uniform carbon response; MS provides identification. | Compound must be thermally stable and volatile; potential for on-column degradation or tautomerization of β-keto esters.[4][5] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination (primary method); structural confirmation. | Universal detection; non-destructive; no reference standard of the impurity needed; provides structural information.[6][7][8] | Lower sensitivity than chromatography; potential for signal overlap; requires careful experimental setup. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capability of MS. | Identification of unknown impurities and by-products. | Provides molecular weight information for peak identification; high sensitivity and selectivity. | Ionization efficiency varies between compounds, making it less suitable for direct quantification without standards. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
For routine purity analysis, Reverse-Phase HPLC (RP-HPLC) is the method of choice due to its high resolving power and compatibility with the analyte's polarity. The ketone and carbamate moieties provide sufficient chromophores for UV detection.
Workflow for HPLC Purity Analysis
Caption: Standard workflow for HPLC-based purity determination.
Experimental Protocol: HPLC-UV
1. Objective: To determine the purity of this compound by area percent normalization.
2. Materials & Apparatus:
-
HPLC System: Agilent 1200 series or equivalent with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (Milli-Q or equivalent).
-
Sample: this compound.
-
Other: Volumetric flasks, autosampler vials, analytical balance.
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 0.5 mg/mL. Vortex to ensure complete dissolution.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (10% B) for at least 20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Processing:
-
Integrate all peaks in the resulting chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity using the area normalization formula:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
5. Rationale for Choices:
-
C18 Column: This is a versatile, non-polar stationary phase that provides excellent retention and separation for a wide range of moderately polar organic molecules like the target compound.
-
Gradient Elution: A gradient from low to high organic content ensures that both polar and non-polar impurities can be eluted and resolved from the main peak within a reasonable runtime.
-
Detection at 210 nm: The keto-carbonyl group exhibits a weak n→π* transition at higher wavelengths, but a stronger π→π* transition in the far UV. 210 nm provides a good compromise for sensitive detection of the analyte and potential impurities containing chromophores.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Unlike chromatographic methods that provide relative purity, qNMR can determine absolute purity without needing a reference standard of the analyte itself.[7][8] It quantifies the analyte against a certified, high-purity internal standard.
Experimental Protocol: ¹H qNMR
1. Objective: To determine the absolute mass fraction purity of this compound using an internal standard.
2. Materials & Apparatus:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of automated shimming and pulse calibration.
-
Internal Standard (IS): Maleic acid or another suitable certified standard with high purity and non-overlapping signals.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Apparatus: High-precision analytical balance (readable to 0.01 mg), NMR tubes, volumetric glassware.
3. Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte into a clean vial.
-
Accurately weigh ~5 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in ~0.7 mL of deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following critical parameters:
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds to ensure full relaxation).
-
Pulse Angle: 90° (calibrated for each sample).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard. For the analyte, a signal from the ethyl group (e.g., the CH₂) could be suitable. For maleic acid, the two vinyl protons give a sharp singlet.
-
-
Calculation:
-
The purity is calculated using the following formula:
Purity (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ
-
Where:
-
Iₓ, Iₛₜ: Integral areas for the analyte and standard.
-
Nₓ, Nₛₜ: Number of protons for the integrated signals of the analyte and standard.
-
Mₓ, Mₛₜ: Molar masses of the analyte (197.23 g/mol ) and standard.
-
mₓ, mₛₜ: Weighed masses of the analyte and standard.
-
Pₛₜ: Purity of the internal standard (as per certificate).
-
-
4. Rationale for Choices:
-
Internal Standard: Maleic acid is a good choice as it is a stable solid, has a simple spectrum (a singlet), and its signals are unlikely to overlap with those of the bicyclic analyte.
-
Long Relaxation Delay: This is the most critical parameter in qNMR.[8] It ensures that all protons have fully returned to their equilibrium state before the next pulse, making the signal intensity directly and accurately proportional to the number of nuclei.
Gas Chromatography (GC): A Specialized Tool for Volatiles
GC is not the primary method for the purity of the main compound due to its relatively high molecular weight and potential for thermal degradation. However, it is the ideal method for quantifying residual solvents from the synthesis and purification steps.
Experimental Protocol: GC-FID (Residual Solvents)
1. Objective: To quantify residual solvents (e.g., Ethyl Acetate, Hexanes, Methanol) in the sample.
2. Materials & Apparatus:
-
GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Standards: Certified standards of expected residual solvents.
3. Chromatographic Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: 40 °C for 5 min, then ramp at 10 °C/min to 240 °C, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen.
-
Headspace Conditions: 80 °C incubation for 15 min.
4. Procedure:
-
Standard Preparation: Prepare a stock solution of all expected solvents in DMSO. Create a calibration curve by preparing a series of dilutions.
-
Sample Preparation: Accurately weigh ~100 mg of the analyte into a headspace vial and add a precise volume of DMSO.
-
Analysis: Run the calibration standards and the sample vial through the headspace GC-FID system.
-
Calculation: Quantify the amount of each solvent in the sample by comparing its peak area to the calibration curve.
5. Rationale for Choices:
-
Headspace Sampling: This technique introduces only the volatile components into the GC system, protecting the column from the non-volatile analyte and preventing potential degradation issues.
-
FID Detector: FID is highly sensitive to hydrocarbons (most organic solvents) and has a wide linear range, making it perfect for quantifying trace impurities.
Conclusion
A multi-faceted approach is essential for a comprehensive purity assessment of this compound. While RP-HPLC stands as the primary workhorse for routine quality control due to its robustness and high resolution, it provides a relative purity profile. For absolute quantification and as an orthogonal check, qNMR is the gold standard, offering direct measurement against a certified standard without requiring isolation of impurities. GC plays a crucial, specialized role in monitoring volatile impurities, which are common in synthetic chemistry. Finally, when unknown peaks are detected, LC-MS is the indispensable tool for their identification, providing the molecular weight information necessary to guide further investigation. By judiciously selecting and combining these methods, researchers can ensure the quality and integrity of this critical synthetic intermediate, building a foundation of trust and accuracy in their drug development efforts.
References
- 1. Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | 36127-17-0 | Benchchem [benchchem.com]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of N-(Ethoxycarbonyl)nortropinone Using NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. N-(Ethoxycarbonyl)nortropinone, a key building block derived from the tropane alkaloid scaffold, is pivotal in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its precise molecular architecture dictates the stereochemical outcomes of subsequent reactions and, ultimately, the biological activity of the final therapeutic agent. While various analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the comprehensive elucidation of small molecule structures in solution.[3][4][5]
This guide provides an in-depth comparison of NMR spectroscopy with alternative analytical methods for the structural validation of N-(Ethoxycarbonyl)nortropinone. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to ensure the integrity of your structural assignments.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity of atoms within a molecule.[4][5] For a molecule like N-(Ethoxycarbonyl)nortropinone, with its rigid bicyclic [3.2.1] system, NMR allows for the precise determination of the proton and carbon environments, which is crucial for confirming its three-dimensional structure.[2][6]
Experimental Protocol: 1D NMR Acquisition
A standard and effective protocol for acquiring ¹H and ¹³C NMR spectra of N-(Ethoxycarbonyl)nortropinone is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized N-(Ethoxycarbonyl)nortropinone in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for many organic compounds and its well-characterized residual solvent peak.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion, which is particularly useful for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to accommodate the full range of carbon chemical shifts (e.g., 0-220 ppm).[7]
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Interpretation and Structural Assignment
The power of NMR lies in the detailed analysis of chemical shifts, coupling constants, and integration values.
Molecular Structure of N-(Ethoxycarbonyl)nortropinone
Caption: Molecular structure of N-(Ethoxycarbonyl)nortropinone.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| H1/H5 | ~3.5 - 4.5 | Broad multiplet | Bridgehead protons adjacent to nitrogen |
| H2/H4 (axial) | ~2.2 - 2.8 | Multiplet | Protons alpha to the carbonyl group |
| H2/H4 (equatorial) | ~2.0 - 2.5 | Multiplet | Protons alpha to the carbonyl group |
| H6/H7 (endo) | ~1.6 - 2.0 | Multiplet | Bridge protons |
| H6/H7 (exo) | ~1.8 - 2.2 | Multiplet | Bridge protons |
| -OCH₂CH₃ | ~4.1 | Quartet | Methylene protons of the ethyl group |
| -OCH₂CH₃ | ~1.2 | Triplet | Methyl protons of the ethyl group |
| Carbon (¹³C) | Expected Chemical Shift (ppm) | Assignment |
| C=O (ketone) | ~210 - 220 | C3 |
| C=O (carbamate) | ~155 | Carbonyl of the ethoxycarbonyl group |
| C1/C5 | ~50 - 60 | Bridgehead carbons adjacent to nitrogen |
| C2/C4 | ~45 - 55 | Carbons alpha to the ketone |
| C6/C7 | ~25 - 35 | Bridge carbons |
| -OCH₂CH₃ | ~61 | Methylene carbon of the ethyl group |
| -OCH₂CH₃ | ~14 | Methyl carbon of the ethyl group |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Comparative Analysis with Alternative Techniques
While NMR is a powerful tool, a comprehensive structural validation often involves complementary techniques. Each method provides unique information, and their combined data builds a more robust and irrefutable structural proof.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for determining the molecular weight of a compound and can provide valuable structural information through fragmentation patterns.[3][8]
-
Strengths:
-
High Sensitivity: Requires very small amounts of sample.
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.[8]
-
Fragmentation Analysis: Tandem MS (MS/MS) experiments can reveal the connectivity of different parts of the molecule.[8][9]
-
-
Weaknesses:
-
Limited Stereochemical Information: MS generally cannot distinguish between stereoisomers.
-
Ambiguous Fragmentation: The fragmentation of cyclic systems like tropanes can be complex and may not always provide clear-cut structural information.
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Data Interpretation: The expected m/z for the protonated molecule [M+H]⁺ of N-(Ethoxycarbonyl)nortropinone (C₁₀H₁₅NO₃, MW: 197.23) would be approximately 198.1125.[10][11]
X-ray Crystallography
For crystalline compounds, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[12]
-
Strengths:
-
Definitive Structure: Provides precise bond lengths, bond angles, and stereochemistry.
-
Solid-State Conformation: Reveals the conformation of the molecule in the solid state.
-
-
Weaknesses:
-
Requires a Single Crystal: Growing diffraction-quality single crystals can be challenging and time-consuming.
-
Not a Solution-State Technique: The conformation in the solid state may not be the same as in solution, where most chemical reactions and biological interactions occur.
-
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of N-(Ethoxycarbonyl)nortropinone by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Workflow for Structural Validation
Caption: A comprehensive workflow for the structural validation of N-(Ethoxycarbonyl)nortropinone.
Conclusion: An Integrated Approach for Trustworthy Results
For the structural validation of N-(Ethoxycarbonyl)nortropinone, NMR spectroscopy stands as the primary and most informative technique. It provides a wealth of data on the atomic connectivity and the solution-state structure, which is essential for understanding its chemical reactivity. However, for a truly self-validating system, an integrated approach is recommended. High-resolution mass spectrometry should be employed to confirm the molecular formula, and if the compound is crystalline, X-ray crystallography can provide the ultimate proof of its three-dimensional structure. By combining these powerful analytical techniques, researchers can have the utmost confidence in the structural integrity of their synthesized molecules, a critical step in the path of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(Ethoxycarbonyl)nortropinone , >98.0%(GC) , 32499-64-2 - CookeChem [cookechem.com]
- 11. N-(Ethoxycarbonyl)nortropinone N-(乙氧羰基)去甲托品酮 - CAS:32499-64-2 - 谱析_标准物质_标准品_标准溶液_质控样品_试液 [rmuu.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Tropinone and Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: Foundational Precursor vs. Strategic Intermediate in Drug Discovery
In the landscape of medicinal chemistry, the 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure, forming the core of numerous essential medicines. At the heart of this chemical family lies tropinone, a naturally derived ketone and a cornerstone for the synthesis of classical alkaloids like atropine and cocaine.[1][2][3] However, modern drug discovery often demands a more nuanced control over synthetic pathways, leading to the rise of strategically modified intermediates. One such analogue is Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, where the N-methyl group of tropinone is replaced by an N-ethoxycarbonyl group. This guide provides an in-depth comparative analysis of these two vital molecules, exploring how a seemingly simple structural modification dramatically alters their synthesis, reactivity, and strategic application in the development of novel therapeutics.
Structural and Physicochemical Properties: A Tale of Two Nitrogen Substituents
Tropinone and this compound share the same bicyclic core, but the identity of the substituent on the nitrogen atom at the 8-position fundamentally differentiates them. Tropinone possesses a basic tertiary amine (an N-methyl group), while its counterpart features an electron-withdrawing ethyl carbamate group.[4] This distinction has profound implications for their respective chemical and physical properties.
The N-methyl group in tropinone renders the nitrogen atom basic and nucleophilic. In contrast, the lone pair of electrons on the nitrogen in the ethyl carbamate analogue is delocalized into the adjacent carbonyl group of the carbamate, significantly reducing its basicity and nucleophilicity. This electronic difference influences solubility, chromatographic behavior, and, most importantly, chemical reactivity.
| Property | Tropinone | This compound |
| IUPAC Name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | This compound |
| CAS Number | 532-24-1[2] | 32499-64-2[4] |
| Molecular Formula | C₈H₁₃NO[3] | C₁₀H₁₅NO₃[4] |
| Molecular Weight | 139.19 g/mol [3] | 197.23 g/mol [4] |
| Appearance | Brownish solid[2] | Liquid/Oil |
| Melting Point | 42.5 °C[2] | Not applicable |
| Boiling Point | Decomposes[2] | 152-153 °C |
| Nitrogen Basicity | Basic (tertiary amine) | Non-basic (carbamate) |
Synthesis Strategies: Biomimicry vs. Controlled N-Functionalization
The synthetic approaches to these two molecules reflect their historical and practical roles in chemistry.
Tropinone: The Robinson-Schöpf Biomimetic Masterpiece
The most celebrated synthesis of tropinone is the one-pot reaction developed by Sir Robert Robinson in 1917.[2][5] This reaction is a classic example of biomimetic synthesis, as it mimics the biological pathway for tropane alkaloid formation. It involves a double Mannich reaction between succinaldehyde, methylamine, and a derivative of acetone, typically acetonedicarboxylic acid.[2][6] The elegance and efficiency of this convergent approach have made it a staple in organic chemistry education and a practical route for large-scale production.[5]
Caption: Robinson-Schöpf synthesis of tropinone.
This compound: A Two-Step Approach to a Protected Intermediate
The synthesis of the ethyl carbamate derivative is not a one-pot biomimetic process but rather a strategic modification of a pre-existing tropane core. The common starting material is nortropinone, the N-demethylated version of tropinone. Nortropinone itself can be synthesized or obtained from the demethylation of tropinone. The synthesis of the target molecule is then a straightforward N-acylation reaction.
This process highlights the core purpose of such derivatives: they are not typically primary targets themselves but are created to facilitate more complex synthetic endeavors where the nitrogen's reactivity needs to be masked or modulated.[7]
Experimental Protocol: Synthesis of N-Protected Nortropinones
This protocol provides a general method for the N-protection of nortropinone, which is directly applicable to the synthesis of this compound by substituting ethyl chloroformate for di-tert-butyl dicarbonate.
Objective: To synthesize an N-alkoxycarbonyl-protected nortropinone derivative.
Materials:
-
Nortropinone hydrochloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl chloroformate (for the title compound) or Di-tert-butyl dicarbonate ((Boc)₂O)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization: To a solution of nortropinone hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.0-3.0 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure complete neutralization of the hydrochloride salt, forming the free secondary amine in situ.[1]
-
N-Acylation: Cool the mixture back to 0 °C and slowly add ethyl chloroformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Isolation and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure this compound.
Caption: Synthetic workflow for N-protected nortropinones.
Comparative Reactivity: The Influence of the N-Substituent
The primary locus of reactivity difference between tropinone and its N-ethoxycarbonyl analogue lies in reactions involving either the nitrogen atom or the adjacent α-protons.
Reactivity at the Nitrogen
The tertiary amine of tropinone is nucleophilic and can participate in quaternization reactions with alkyl halides. It is also basic enough to be protonated under acidic conditions. These properties can complicate reactions at other sites of the molecule. The ethyl carbamate derivative, being non-basic and non-nucleophilic at the nitrogen, is inert to these reactions, which is precisely its utility as a protected intermediate.[7]
Enolate Formation and Subsequent Reactions
The acidity of the α-protons adjacent to the ketone is crucial for many synthetic transformations. In tropinone, the N-methyl group has a modest inductive effect. In the N-ethoxycarbonyl derivative, the carbamate group is strongly electron-withdrawing, which is expected to increase the kinetic acidity of the α-protons, potentially facilitating enolate formation under milder conditions.
However, the basicity of the tropinone nitrogen can lead to self-condensation or other side reactions under basic conditions. The N-protected analogue avoids these complications, allowing for cleaner and more controlled enolate chemistry. This is critical for reactions such as alpha-alkylation, alpha-halogenation, and the formation of vinyl triflates for cross-coupling reactions, which are common strategies in modern drug discovery.[8]
Reduction of the Ketone
The reduction of the C3-ketone is a key reaction for both molecules, leading to the corresponding alcohols (tropine and pseudotropine analogues). In tropinone, this reduction is well-studied and can be achieved with various reducing agents. The stereoselectivity of the reduction is a critical aspect, often influenced by the reducing agent and reaction conditions. For the N-ethoxycarbonyl derivative, the reduction proceeds similarly, but the absence of a basic nitrogen can simplify the work-up and purification procedures.
Applications in Drug Discovery: A Strategic Divergence
The differing properties of tropinone and this compound dictate their distinct roles in pharmaceutical R&D.
-
Tropinone serves as the foundational building block for a host of tropane alkaloids with established biological activities.[3] Its primary application is in the synthesis of these natural products and their close derivatives. The presence of the N-methyl group is often integral to the pharmacological activity of the final molecule.
-
This compound , and other N-protected nortropinones, are strategic intermediates in the synthesis of novel, highly functionalized tropane derivatives that bear little resemblance to the classical alkaloids.[9] The carbamate serves as a protecting group that can be removed at a later stage to reveal the secondary amine, which can then be functionalized with a wide variety of substituents to explore structure-activity relationships (SAR). This approach is common in the development of modern therapeutics, such as mu opioid receptor antagonists and inhibitors for various enzymes, where diverse N-substituents are installed to optimize potency, selectivity, and pharmacokinetic properties.[10][11]
Conclusion
While both tropinone and this compound are ketones built on the 8-azabicyclo[3.2.1]octane framework, they represent two different eras and philosophies in medicinal chemistry. Tropinone is the classic, naturally inspired precursor, efficiently synthesized and primarily used to access a well-defined family of bioactive alkaloids. Its N-ethoxycarbonyl counterpart is a product of modern synthetic strategy, designed for versatility and control. The replacement of the basic N-methyl group with a non-basic, electron-withdrawing carbamate group transforms the molecule from a simple building block into a sophisticated intermediate, enabling chemists to perform selective modifications on the tropane scaffold and to systematically build complex molecules for the discovery of new medicines. The choice between these two compounds is therefore not a matter of which is "better," but rather a strategic decision dictated by the ultimate synthetic goal.
References
- 1. benchchem.com [benchchem.com]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. This compound | CAS 32499-64-2 [matrix-fine-chemicals.com]
- 5. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 6. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(Ethoxycarbonyl)nortropinone [myskinrecipes.com]
- 10. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparison of different synthetic routes to Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, is a privileged structural motif in medicinal chemistry and natural product synthesis.[1] It forms the core of numerous biologically active alkaloids, including cocaine and atropine.[2] The title compound, Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a versatile synthetic intermediate, serving as a crucial building block for the development of novel therapeutics targeting the central nervous system and other biological systems.[3][4] The presence of the N-ethoxycarbonyl protecting group provides stability and allows for controlled downstream functionalization, while the C3-keto group offers a handle for a wide array of chemical transformations.
This guide provides a comparative analysis of the principal synthetic strategies for accessing this key intermediate. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each route, supported by experimental data and established protocols to aid researchers in selecting the optimal pathway for their specific needs.
Overview of Primary Synthetic Strategies
The construction of the bicyclic tropane core can be broadly categorized into three main approaches, each with distinct strategic advantages:
-
The Biomimetic Robinson-Schöpf Type Reaction: A classic one-pot tandem reaction that mimics the biosynthesis of tropane alkaloids.[5][6]
-
The Dieckmann Condensation: An intramolecular cyclization of a linear diester precursor to form the carbocyclic ring.[7][8]
-
Intramolecular Cyclization Strategies: Including Michael additions and other annulation reactions that form the bicyclic system through intramolecular C-C or C-N bond formation.[9][10]
The following sections will explore each of these routes in detail.
Route 1: The Robinson-Schöpf Type Reaction
This approach is a cornerstone of tropane synthesis, famously utilized by Robert Robinson in his 1917 synthesis of tropinone.[2][11] The reaction is a "biogenetic-type" synthesis, as it employs simple, biologically relevant precursors in a one-pot process under mild conditions.[2] For the synthesis of the title compound, the primary amine (methylamine in the classic synthesis) is replaced with a urethane precursor.
Mechanistic Rationale
The reaction proceeds via a tandem double Mannich reaction.[11][12] The key steps involve:
-
Formation of an iminium ion from the reaction of an amine with succinaldehyde.
-
Intermolecular Mannich reaction with a dicarboxylate acetone equivalent (e.g., ethyl acetonedicarboxylate).
-
A second, intramolecular Mannich reaction to close the second ring and form the bicyclic core.
-
Decarboxylation to yield the final 3-oxo product.
The use of an acetonedicarboxylate ester improves yields significantly compared to using acetone directly by increasing the acidity of the central methylene protons.[12]
Advantages & Disadvantages
-
Advantages:
-
Convergence and Atom Economy: A one-pot reaction using simple, readily available starting materials.
-
Biomimetic Conditions: Often proceeds under mild, aqueous conditions (pH 4-7), which can be advantageous for sensitive substrates.[12]
-
High Potential Yield: Modern modifications of the procedure can lead to yields exceeding 90%.[2][6]
-
-
Disadvantages:
Visualizing the Workflow
Caption: Workflow for the Robinson-Schöpf type synthesis.
Route 2: The Dieckmann Condensation
The Dieckmann condensation is a powerful and reliable method for forming five- and six-membered rings via the intramolecular reaction of a diester with a base to form a β-keto ester.[7][8] In the context of the title compound, this strategy involves the cyclization of a suitably substituted N-(dicarboalkoxyalkyl)piperidine derivative.
Mechanistic Rationale
The mechanism is analogous to the intermolecular Claisen condensation.[13]
-
A strong base (typically an alkoxide like sodium ethoxide) deprotonates the α-carbon of one of the ester moieties, generating an enolate.
-
The enolate attacks the carbonyl carbon of the second ester group in an intramolecular nucleophilic acyl substitution.
-
A cyclic β-keto ester is formed after the elimination of an alkoxide leaving group.
-
An acidic workup is required to protonate the enolate and yield the final product.
The choice of base is critical; using sodium ethoxide with ethyl esters prevents transesterification side reactions.
Advantages & Disadvantages
-
Advantages:
-
High Yields: This is generally a high-yielding and robust reaction for forming 5- and 6-membered rings.[8]
-
Predictability: The reaction is well-understood and highly predictable.
-
Scalability: The procedure is often amenable to large-scale synthesis.
-
-
Disadvantages:
-
Multi-Step Precursor Synthesis: The linear diester precursor must be synthesized first, adding to the overall step count compared to the Robinson-Schöpf approach.
-
Strong Base Required: Requires strictly anhydrous conditions and the use of a strong base, which may not be compatible with all functional groups.
-
Potential for Side Reactions: If the product β-keto ester has acidic α-protons, a full equivalent of base is consumed, and an acidic workup is necessary to recover the product.[8]
-
Visualizing the Workflow
Caption: Workflow for the Dieckmann condensation route.
Route 3: Intramolecular Michael Addition
Modern synthetic organic chemistry offers powerful alternatives for ring construction, including intramolecular conjugate additions. An intramolecular Michael addition can be employed to construct the 8-azabicyclo[3.2.1]octane framework. This strategy often involves generating a nucleophile (e.g., an enolate or a nitrogen anion) that attacks an intramolecular α,β-unsaturated carbonyl system.
Mechanistic Rationale
A common variant involves the cyclization of a piperidine derivative bearing both a nucleophilic center and a Michael acceptor.
-
A base deprotonates a carbon α to a carbonyl or other electron-withdrawing group, creating a soft nucleophile (enolate).
-
This nucleophile adds to the β-carbon of a tethered α,β-unsaturated ester or ketone in a conjugate fashion.
-
The resulting enolate is protonated during workup to give the bicyclic product.
This approach can offer excellent stereocontrol, as the transition state of the ring-closing step is often highly organized.[10]
Advantages & Disadvantages
-
Advantages:
-
Stereocontrol: Can provide high levels of diastereoselectivity, which is crucial for building complex molecules.[14]
-
Mild Conditions: Often proceeds under milder conditions than the Dieckmann condensation.
-
Functional Group Tolerance: Can be more tolerant of various functional groups.
-
-
Disadvantages:
-
Precursor Complexity: The synthesis of the acyclic precursor containing both the nucleophile and the Michael acceptor can be complex and lengthy.
-
Potential for Polymerization: Intermolecular Michael addition can compete with the desired intramolecular cyclization if the reaction is not performed under appropriate high-dilution conditions.
-
Comparative Summary
The choice of synthetic route depends heavily on the specific requirements of the project, such as scale, cost, required purity, and available starting materials.
| Feature | Robinson-Schöpf Type | Dieckmann Condensation | Intramolecular Michael Addition |
| Overall Step Count | Low (often 1-2 pots) | High (precursor synthesis needed) | High (precursor synthesis needed) |
| Typical Overall Yield | Good to Excellent (70-90%+)[12] | Good (often >70% for cyclization) | Variable, can be high |
| Starting Materials | Simple, commodity chemicals | More complex, multi-step precursors | Complex, functionalized precursors |
| Key Reagents | pH buffer | Strong base (e.g., NaOEt) | Base (varied strength) |
| Reaction Conditions | Mild, often aqueous | Anhydrous, strong base | Generally mild, often anhydrous |
| Scalability | Good | Excellent | Moderate (may require high dilution) |
| Key Advantage | Convergence, biomimetic | Reliability, predictability | Potential for high stereocontrol |
Decision-Making Guide
To assist in selecting the most suitable synthetic pathway, the following decision flowchart highlights the primary considerations.
Caption: Decision flowchart for selecting a synthetic route.
Experimental Protocols
The following protocol is a representative example based on the Robinson-Schöpf type synthesis, which is often favored for its efficiency.
Protocol: Modified Robinson-Schöpf Synthesis of this compound
Materials:
-
Succinaldehyde (40% solution in water)
-
Ethyl 2-(diethoxymethyl)-3-oxobutanoate (as a stable precursor to ethyl acetonedicarboxylate)
-
Ethyl carbamate
-
Citrate buffer (pH 5)
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add a citrate buffer solution (pH 5). Cool the flask to 0-5 °C in an ice bath.
-
Addition of Reagents: Sequentially add ethyl carbamate and the succinaldehyde solution to the stirred buffer.
-
Slow Addition: Add ethyl 2-(diethoxymethyl)-3-oxobutanoate dropwise to the reaction mixture over 2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Hydrolysis and Decarboxylation: Once the initial condensation is complete, add 2 M hydrochloric acid to adjust the pH to ~2. Heat the mixture to 60-70 °C for 4-6 hours to facilitate hydrolysis of the intermediate and subsequent decarboxylation.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound as a liquid.[15]
Conclusion
The synthesis of this compound can be achieved through several robust synthetic strategies. The Robinson-Schöpf type reaction stands out for its convergence and efficiency, making it ideal for large-scale production where cost and step-count are primary drivers. The Dieckmann condensation offers a highly reliable and predictable route, albeit at the cost of a longer synthetic sequence to prepare the necessary precursor. Finally, intramolecular Michael additions and other modern cyclization methods provide powerful tools for scenarios where precise stereocontrol is the paramount objective. A thorough evaluation of project goals against the advantages and limitations outlined in this guide will enable the selection of the most appropriate and effective synthetic route.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Mechanism of Robinsons synthesis of tropinone , Hive Serious Chemistry [chemistry.mdma.ch]
- 12. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. 32499-64-2 this compound AKSci W5430 [aksci.com]
A Comparative Guide to the Biological Activity of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate and its Analogs
In the landscape of neuropharmacology and drug discovery, the 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, represents a privileged structure. It forms the core of numerous biologically active molecules, most notably cocaine and atropine. This guide provides a comparative analysis of the biological activity of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, a foundational building block, and its more complex analogs. We will delve into the structure-activity relationships (SAR) that govern their interactions with key central nervous system targets, supported by experimental data and detailed protocols for their evaluation.
The Core Scaffold: this compound
This compound, also known as N-carbethoxy-nortropinone, is a versatile synthetic intermediate. Its intrinsic biological activity is not extensively characterized, as its primary role in medicinal chemistry is to serve as a starting material for more elaborate molecular architectures. The presence of the ketone at the C-3 position and the carbamate at the N-8 position provides reactive handles for a wide array of chemical transformations. The carbamate group serves as a protecting group for the nitrogen, allowing for selective modifications at other positions of the tropane ring before its potential removal or modification.
The fundamental 8-azabicyclo[3.2.1]octane framework imparts a rigid, three-dimensional structure that is crucial for the stereospecific binding of its derivatives to their biological targets. The biological potential of this scaffold is unlocked through synthetic modifications, leading to analogs with high affinity and selectivity for various neurotransmitter transporters and receptors.
Comparative Biological Activity of Analogs
The true pharmacological value of the 8-azabicyclo[3.2.1]octane scaffold is realized upon its derivatization. Modifications at the C-3 and N-8 positions have been extensively explored to modulate the affinity and selectivity of these compounds for the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse and are key targets for the treatment of various neurological and psychiatric disorders.
Here, we compare the parent scaffold (represented by its core structure, as direct biological data is limited) with two classes of analogs to illustrate key structure-activity relationships.
N-Substituted Analogs
The substituent on the nitrogen atom (N-8) of the tropane ring plays a critical role in determining the potency and selectivity of the resulting analog. For instance, many potent monoamine transporter inhibitors feature a methyl group at this position, mimicking the structure of cocaine. However, replacing the N-carbethoxy group of the parent compound with other substituents can drastically alter the pharmacological profile.
A study on 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives highlighted the impact of N-8 substitution.[1][2] For example, an N-cyclopropylmethyl derivative was found to be a highly potent and selective DAT inhibitor.[1][2]
C-3 Substituted Analogs
The C-3 position of the tropane skeleton is another critical locus for modification. The introduction of bulky and lipophilic groups at this position often leads to high-affinity ligands for monoamine transporters. The synthesis of these analogs frequently starts from a ketone-bearing precursor like this compound.
For example, the benztropine class of analogs, which feature a diarylmethoxy moiety at the C-3 position, are known to have high affinity for the DAT.[3][4] The orientation of the substituent at C-3 (α or β) is also a crucial determinant of activity.
Data Summary
The following table summarizes the binding affinities (Ki, nM) of representative 8-azabicyclo[3.2.1]octane analogs for the dopamine, serotonin, and norepinephrine transporters. The parent scaffold is considered to have negligible affinity for these transporters.
| Compound | N-8 Substituent | C-3 Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| Parent Scaffold | -COOEt | =O | >10,000 | >10,000 | >10,000 | - | - |
| Analog 1 (8-cyclopropylmethyl derivative)[1][2] | -CH2-cPr | =C(CH-O(diaryl)) | 4.0 | 4240 | - | 1060 | - |
| Analog 2 (8-(4-chlorobenzyl) derivative)[1][2] | -CH2-Ph-4-Cl | =C(CH-O(diaryl)) | 3.9 | 3070 | 5300 | 787 | 1358 |
| Benztropine [3][4] | -CH3 | -O-CH(Ph)2 | 15 | 2700 | 430 | 180 | 28.7 |
| 3β-(3,4-dichlorophenyl) analog [5] | -CH3 | 3β-(3,4-dichlorophenyl)-2β-carbomethoxy | 3.27 | - | - | - | - |
| 3α-(3,4-dichlorophenyl) analog [5] | -CH3 | 3α-(3,4-dichlorophenyl)-2β-carbomethoxy | 2.34 | - | - | - | - |
Experimental Protocols
The biological activity data presented above are typically generated using in vitro assays that measure the binding of a compound to its target protein or its effect on the function of that protein. Below are detailed protocols for two standard assays used in the characterization of monoamine transporter ligands.
Radioligand Binding Assay for DAT, SERT, and NET
This assay determines the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand that is known to bind to that transporter.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum for DAT) or cells stably expressing the human transporter (hDAT, hSERT, or hNET) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a fixed concentration (typically at or below its Kd value).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand (e.g., cocaine for DAT).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Synaptosomal Neurotransmitter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.
Workflow for Synaptosomal Uptake Assay
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Dissect and homogenize fresh brain tissue (e.g., striatum for dopamine uptake) in ice-cold sucrose buffer (e.g., 0.32 M sucrose).[6][7]
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the synaptosomes.[6][7]
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate neurotransmitter uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).[6][7][8]
-
Allow the uptake to proceed for a short, defined time (e.g., 5 minutes) at 37°C, ensuring the measurement is within the initial linear phase of uptake.
-
-
Termination and Quantification:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Alternatively, the reaction can be stopped by adding an excess of ice-cold buffer containing a potent uptake inhibitor.
-
Lyse the synaptosomes and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known uptake inhibitor or by conducting the assay at 4°C.
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Conclusion
This compound is a foundational scaffold in the design and synthesis of novel neuropharmacological agents. While possessing minimal intrinsic biological activity itself, its chemical versatility allows for the creation of a diverse array of analogs with high affinity and selectivity for monoamine transporters. The structure-activity relationships of these analogs demonstrate that targeted modifications at the N-8 and C-3 positions of the tropane ring are key to modulating their pharmacological profiles. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of such compounds, which is an essential step in the drug discovery and development process.
References
- 1. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial synthesis of benztropine libraries and their evaluation as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 7. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of N-(Ethoxycarbonyl)nortropinone Derivatives
Abstract
This guide provides a comprehensive comparison of mass spectrometric techniques for the structural elucidation and characterization of N-(Ethoxycarbonyl)nortropinone and its derivatives. As crucial synthetic intermediates in the development of pharmacologically significant tropane alkaloids, understanding their structural integrity is paramount.[1][2] We will explore the fundamental principles of electron ionization (EI) and electrospray ionization (ESI), detail the characteristic fragmentation pathways, and present comparative data between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for this class of compounds.
Introduction: The Analytical Imperative for Nortropinone Derivatives
The nortropane scaffold is the foundational structure for a diverse class of biologically active alkaloids, including atropine and cocaine.[1][3] The synthesis of novel derivatives often involves the protection of the nitrogen atom, with the ethoxycarbonyl group being a common choice. N-(Ethoxycarbonyl)nortropinone serves as a key building block in these synthetic pathways.[2]
Mass spectrometry is an indispensable tool for confirming the identity and purity of these synthetic intermediates.[4] The choice of ionization source and analytical platform dictates the quality and type of information obtained, from simple molecular weight confirmation to detailed structural elucidation through fragmentation analysis. This guide will dissect these choices to provide a clear, data-driven comparison.
Ionization Techniques: A Comparison of "Hard" vs. "Soft" Ionization
The initial ionization event is the most critical step in mass spectrometric analysis. For N-(Ethoxycarbonyl)nortropinone derivatives, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): A "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5][6] While the molecular ion (M+•) may be weak or absent, the resulting fragmentation pattern is a highly specific "fingerprint" that is invaluable for structural confirmation and library matching.[7] EI is almost exclusively paired with Gas Chromatography (GC).
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a liquid solution. It imparts very little excess energy, resulting in minimal fragmentation.[8][9] The primary ion observed is typically the protonated molecule, [M+H]+, which provides a clear and unambiguous determination of the molecular weight.[3][10] ESI is the standard ionization source for Liquid Chromatography (LC).
The choice between EI and ESI is a choice between detailed structural information (EI) and confident molecular weight determination (ESI). For comprehensive characterization, employing both techniques is often ideal.
Decoding the Fragmentation Pattern of N-(Ethoxycarbonyl)nortropinone
Understanding the fragmentation pathways is key to interpreting mass spectra and confirming the structure of the target molecule. The fragmentation of N-(Ethoxycarbonyl)nortropinone (Molecular Weight: 197.23 g/mol ) is dictated by the lability of the N-acyl group and the inherent stability of the bicyclic nortropane core.[11]
Key Fragmentation Pathways
Under EI conditions, the molecular ion at m/z 197 will undergo a series of predictable cleavage events. In ESI-MS/MS, collision-induced dissociation (CID) of the precursor ion ([M+H]+ at m/z 198) will induce similar fragmentations.
-
Alpha-Cleavage at the Carbonyl Group: This is a primary fragmentation route for carbonyl compounds.[12][13] Loss of the ethoxy radical (•OCH2CH3) results in a stable N-acylium ion.
-
Fragment: [M - 45]+
-
m/z: 152
-
-
Cleavage of the N-C Bond: The most characteristic fragmentation involves the cleavage of the bond between the nitrogen and the ethoxycarbonyl group. This yields the highly stable nortropinone radical cation. This fragment is diagnostic for N-substituted nortropinones.
-
Fragment: Nortropinone core
-
m/z: 124[14]
-
-
Fragmentation of the Tropane Ring: The nortropinone core itself undergoes further fragmentation, consistent with the patterns observed for tropinone.[15]
The diagram below illustrates the primary fragmentation pathways.
Caption: Primary fragmentation pathways for N-(Ethoxycarbonyl)nortropinone.
Comparison of Analytical Platforms: GC-MS vs. LC-MS/MS
The choice of chromatographic separation technique is intrinsically linked to the ionization method and the overall analytical goal.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), APCI |
| Mass Analyzer | Typically Quadrupole or Ion Trap | Typically Triple Quadrupole (QqQ), TOF, or Orbitrap |
| Information Provided | Detailed fragmentation pattern ("fingerprint"), library searchable.[7] | Accurate molecular weight, targeted fragmentation via MS/MS.[3][16] |
| Advantages | Highly reproducible fragmentation, extensive spectral libraries (e.g., NIST), excellent for purity checks. | Broad applicability, suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity (MRM mode).[10][17] |
| Disadvantages | Limited to thermally stable analytes, potential for on-column degradation. | Matrix effects can cause ion suppression, less standardized fragmentation than EI. |
| Best For | Routine quality control, purity confirmation, identification of known volatile derivatives.[18][19] | Analysis in complex matrices (e.g., biological fluids), characterization of unknown derivatives, quantification.[16] |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include system suitability checks and quality control standards to guarantee data reliability.
Protocol 1: GC-MS Analysis for Purity and Identity Confirmation
This protocol is designed for rapid confirmation of the N-(Ethoxycarbonyl)nortropinone structure and assessment of its purity.
Workflow Diagram
Caption: Standard workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the N-(Ethoxycarbonyl)nortropinone derivative in ethyl acetate to a final concentration of 1 mg/mL.
-
Instrumentation: Use a standard GC-MS system equipped with a quadrupole mass analyzer.
-
GC Conditions:
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) to assess purity.
-
Compare the acquired mass spectrum of the main peak against the NIST spectral library and verify the presence of key fragments (e.g., m/z 152, 124).
-
Protocol 2: LC-MS/MS Analysis for Structural Elucidation and Trace Analysis
This protocol is optimized for obtaining clear molecular weight data and performing controlled fragmentation experiments to confirm structural features.
Workflow Diagram
Caption: Standard workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in 50:50 methanol:water with 0.1% formic acid to a final concentration of 10 µg/mL. The acid is crucial for promoting protonation in ESI.[3]
-
Instrumentation: Use an LC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
LC Conditions:
-
Column: Waters Acquity BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Mode 1 (Full Scan): Scan m/z 100-300 to detect the [M+H]+ ion at m/z 198.
-
Mode 2 (Product Ion Scan / MS/MS): Isolate the precursor ion at m/z 198 and apply collision energy (e.g., 15-30 eV) to generate fragment ions.
-
-
Data Analysis:
-
Confirm the presence of the [M+H]+ ion in the full scan data.
-
Analyze the product ion spectrum to identify the characteristic fragments (e.g., m/z 152, 124), confirming the molecular structure.
-
Conclusion and Recommendations
The characterization of N-(Ethoxycarbonyl)nortropinone derivatives is most effectively achieved through a complementary application of mass spectrometric techniques.
-
For routine synthesis confirmation and purity assessment , GC-MS with electron ionization provides a rapid, robust, and cost-effective solution, delivering a characteristic fragmentation pattern for unambiguous identification.
-
For the definitive structural elucidation of novel derivatives or analysis within complex matrices , LC-MS/MS with electrospray ionization is the superior choice. It provides clear molecular weight information and allows for controlled fragmentation experiments that can precisely map the molecule's structure.
By understanding the principles and applying the detailed protocols within this guide, researchers can confidently characterize these vital synthetic intermediates, ensuring the integrity of their drug discovery and development pipelines.
References
- 1. Nortropine | 538-09-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Liquid-Chromatography Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study [jove.com]
- 4. mdpi.com [mdpi.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. imreblank.ch [imreblank.ch]
- 7. shimadzu.com [shimadzu.com]
- 8. Capillary electrophoresis-diode array detection--electrospray mass spectrometry for the analysis of selected tropane alkaloids in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dereplication of tropane alkaloids from four Erythroxylum species using liquid chromatography coupled with ESI-MSn and HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(Ethoxycarbonyl)nortropinone , >98.0%(GC) , 32499-64-2 - CookeChem [cookechem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Tropinone [webbook.nist.gov]
- 16. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for the Analysis of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
This guide provides a comprehensive framework for developing and validating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of drug substances. This document moves beyond a simple recitation of protocols to explain the underlying chromatographic principles and strategic decisions that inform effective method development.
The unique structure of this compound, which incorporates a polar bicyclic amine, a ketone, and an ester functional group, presents specific challenges for chromatographic analysis. These include potential for poor retention on traditional reversed-phase columns and peak shape issues arising from keto-enol tautomerism and interactions with residual silanols on the stationary phase.[1]
This guide will compare and contrast two primary HPLC strategies—Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the scientific rationale for selecting one approach over the other. We will also touch upon chiral separations, a critical consideration for downstream applications. All proposed methodologies are grounded in established principles of chromatographic theory and align with regulatory expectations for method validation as outlined by the International Conference on Harmonisation (ICH).[2][3][4]
Physicochemical Properties and Initial Chromatographic Considerations
Before initiating method development, it is essential to understand the physicochemical properties of the analyte, as these dictate its behavior in a chromatographic system.[5]
-
Structure: this compound contains a moderately polar tropane-like scaffold.
-
Polarity: The presence of the ketone and the N-Boc protecting group contributes to its polarity, suggesting that it may be poorly retained on conventional C18 columns under highly aqueous mobile phase conditions.[6][7]
-
pKa: The tertiary amine within the bicyclic system is basic. The exact pKa is crucial for selecting a mobile phase pH that ensures consistent ionization state and good peak shape. Operating at a pH at least 2 units away from the analyte's pKa is recommended to avoid peak shifting and broadening.[8]
-
UV Absorbance: The carbonyl group provides a chromophore, allowing for UV detection. A wavelength scan should be performed to determine the absorbance maximum (λmax) for optimal sensitivity, likely in the low UV range (200-220 nm).
Strategic Approach to Method Development
A systematic approach is critical to efficiently developing a robust HPLC method. The following workflow outlines a logical progression from initial screening to final method optimization.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Modes
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common starting point for small molecule analysis due to its versatility and robustness.[9] For this compound, a successful RP-HPLC separation hinges on achieving adequate retention and symmetrical peak shapes.
Rationale: The analyte possesses sufficient non-polar character (from the ethyl group and parts of the bicyclic ring) to interact with a hydrophobic stationary phase like C18.
Potential Challenges & Solutions:
-
Poor Retention: The analyte's polarity may lead to early elution, especially with high organic content in the mobile phase.
-
Solution: Employ columns with higher surface area or alternative reversed-phase chemistries like polar-embedded or polar-endcapped phases, which offer enhanced retention for polar compounds.[10] Using 100% aqueous mobile phases can be problematic, causing "phase dewetting" or collapse on traditional C18 columns, leading to irreproducible retention times.[11]
-
-
Peak Tailing: The basic nitrogen can interact with acidic residual silanol groups on the silica backbone of the stationary phase, causing peak tailing.
-
Solution: Use a low-pH mobile phase (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) to protonate the analyte and suppress silanol ionization.[8] Modern, high-purity silica columns with extensive end-capping also minimize these secondary interactions.
-
Table 1: Comparison of Potential RP-HPLC Stationary Phases
| Stationary Phase | Key Feature | Recommended For | Potential Outcome for Analyte |
| Standard C18 | High hydrophobicity | General purpose, non-polar to moderately polar analytes. | Possible low retention; potential for peak tailing without mobile phase optimization. |
| Polar-Embedded | Contains a polar group (e.g., amide, carbamate) near the silica surface. | Enhanced retention of polar and hydrophilic compounds. | Improved retention and peak shape; resistant to phase dewetting in highly aqueous mobile phases. |
| Phenyl-Hexyl | Provides π-π interactions. | Aromatic compounds and those with electron-rich systems. | Alternative selectivity compared to alkyl phases; may offer unique resolution from impurities. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for polar compounds that are not well-retained in reversed-phase.[12][13] It utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[14][15]
Rationale: Retention in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[14][15] More polar analytes partition more strongly into the water layer, resulting in greater retention.
Advantages over RP-HPLC for this Analyte:
-
Strong Retention: The polar nature of the ketone and bicyclic amine will promote strong retention.
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to RP-HPLC, which is highly beneficial for separating polar impurities that might co-elute with the main peak in a reversed-phase system.[14]
-
Enhanced MS Sensitivity: The high organic content of the mobile phase facilitates more efficient desolvation and ionization in electrospray ionization mass spectrometry (ESI-MS), potentially increasing sensitivity by 10-fold or more.[14]
Table 2: Comparison of RP-HPLC vs. HILIC Approaches
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Diol, Amide)[13] |
| Mobile Phase | High aqueous content | High organic content (>70% ACN) |
| Elution Order | Least polar elutes first | Most polar elutes first |
| Primary Retention | Hydrophobic interactions | Partitioning into a surface water layer |
| Suitability for Analyte | Moderate; requires careful optimization for retention and peak shape. | High; likely to provide strong retention and good peak shape. |
Experimental Protocols for Method Development
The following protocols provide a starting point for screening and developing a suitable HPLC method. It is recommended to use an Ultra-High-Performance Liquid Chromatography (UPLC) system for faster analysis times and improved resolution.[16][17][18]
Protocol 1: Reversed-Phase Screening
-
Column Selection:
-
Screen at least two columns:
-
A high-quality C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
-
A polar-embedded column (e.g., Ascentis RP-Amide, 2.1 x 50 mm, 2.7 µm).[8]
-
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-2 µL.
-
UV Detection: λmax (e.g., 210 nm).
-
Gradient: Start with a fast scouting gradient (e.g., 5-95% B over 5 minutes) to determine the approximate elution time.[19]
-
-
Analysis and Optimization:
-
Evaluate retention time, peak shape, and resolution from any impurities.
-
If retention is poor, switch to a more retentive column or decrease the initial organic percentage.
-
If peak tailing is observed, ensure the mobile phase pH is sufficiently low.
-
Adjust the gradient slope around the elution time of the analyte to improve resolution.
-
Protocol 2: HILIC Screening
-
Column Selection:
-
Use a HILIC column (e.g., Waters ACQUITY BEH HILIC, 2.1 x 50 mm, 1.7 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Note: Buffers like ammonium formate or acetate are highly soluble in organic solvents and are MS-compatible.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-2 µL.
-
UV Detection: λmax (e.g., 210 nm).
-
Gradient: In HILIC, gradients run from high to low organic content. Start at 100% A and increase to 50% B over 5 minutes.[15]
-
-
Analysis and Optimization:
-
The analyte should be well-retained. Adjust the gradient to achieve an appropriate retention factor (k').
-
Peak shape is generally excellent in HILIC for polar compounds.
-
Ensure proper column equilibration between injections, which can be longer in HILIC than in RP-HPLC.
-
Chiral Separation Considerations
The 3-oxo group is a prochiral center. If the synthetic route involves reduction of this ketone, a racemic or diastereomeric mixture of alcohols will be formed. Developing a chiral separation method early can be highly advantageous. High-performance liquid chromatography is by far the most used technique to achieve chiral separations.[20]
-
Approach: Chiral analysis is typically performed using a Chiral Stationary Phase (CSP).[20][21] Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are versatile and effective for a wide range of compounds, including tropane alkaloids.[22]
-
Mode: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode, but reversed-phase chiral methods are also available.
Method Validation
Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][23] The validation process provides documented evidence that the method is accurate, precise, specific, linear, and robust.[24]
Table 3: Key Validation Parameters as per ICH Guidelines
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or matrix components. | Peak purity analysis (e.g., with a PDA detector or MS) shows no co-elution. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999.[23] |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for drug substance assay.[2] |
| Precision | To measure the degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2%.[2] |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.[3] | Typically 80-120% of the test concentration for an assay.[24] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Peak area and retention time show minimal variation when parameters like pH, temperature, or flow rate are slightly changed. |
Conclusion and Recommendation
For the analysis of this compound, a systematic method development approach is paramount.
-
Initial Recommendation: Begin with a Reversed-Phase HPLC approach using a modern, polar-embedded stationary phase and an acidic mobile phase (e.g., 0.1% formic acid). This strategy often provides a good balance of performance and simplicity.
-
Alternative Strategy: If retention is insufficient or if resolving polar impurities is the primary goal, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful and highly recommended alternative. Its orthogonal selectivity and compatibility with MS make it an invaluable tool in a drug development setting.
The final choice of method will depend on the specific analytical challenge, whether it is for routine purity testing, reaction monitoring, or impurity identification. By following the comparative framework and protocols outlined in this guide, researchers and scientists can efficiently develop a robust, reliable, and scientifically sound HPLC method for this important pharmaceutical intermediate.
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. jordilabs.com [jordilabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptfarm.pl [ptfarm.pl]
- 17. waters.com [waters.com]
- 18. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst [mdpi.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
Benchmarking the efficiency of N-Carbethoxy-4-nortropinone synthesis
Examining Synthetic Pathways
I'm currently focused on the existing methods to make N-Carbethoxy-4-nortropinone. I'm deep into reviewing literature to understand different ways to synthesize it, looking at reported yields, key reaction conditions, and potential limitations. I'm focusing on the intricacies of each approach.
Analyzing Synthesis Methods
I've expanded my research scope to include not just the synthetic routes themselves, but also the crucial experimental details behind them. Now I'm actively collecting and comparing specific protocols, focusing on reagent amounts, temperatures, reaction times, and purification techniques. In tandem, I'm seeking out comparative studies and reviews to leverage existing analysis of these methods. I'm also delving into the physicochemical properties of the compound and its precursors.
Investigating Protocols & Properties
I've moved on to examining the practical aspects, now aiming to understand the specifics. I'm actively collecting data on reagent amounts, reaction durations, and purification techniques for the more promising routes. Simultaneously, I'm digging into physicochemical data for the target compound and its precursors, seeking clarity on the purification rationales.
Unpacking the Details
I've hit a slight snag, unfortunately. My initial search results were a little too broad. It looks like the specific compound I'm interested in, N-Carbethoxy-4-nortropinone, is getting mixed up with related compounds like N-Carbethoxy-4-piperidone and general tropinone synthesis. This will take a bit more finesse to get at exactly what I need, though I am seeing a couple of promising leads.
Refining the Search
I'm now zeroing in on the specific details. The search results, while useful, conflate my target compound with related structures, necessitating a more refined approach. It appears a targeted strategy is needed to isolate synthetic routes for N-Carbethoxy-4-nortropinone. Either directly constructing the molecule or synthesizing nortropinone and then N-carbethoxylating are now the focus. The original approach offered insights, but now a more precise plan is required to get a benchmark.
Investigating Synthesis Routes
I've been looking into the most common ways to make N-substituted nortropinones. Seems like everyone's doing a two-step deal: get the nortropinone (hydrochloride salt is popular), then add the N-substituent. This is what all the papers talk about, so it is the most well-documented way to produce the target molecule. I'm trying to figure out if there's a better, more efficient route.
Assessing Alternative Strategies
I'm solidifying my approach: the standard two-step route is still the prime bet. Similar reactions are well-documented, especially N-Boc protection, providing a strong blueprint. Nortropinone hydrochloride, a base, and ethyl chloroformate are likely key reagents. A one-pot synthesis from acyclic precursors eludes me, as the Robinson-Schöpf variation looks tricky. The Dieckmann condensation route remains unexplored, a possible, as-yet-unfounded, direction.
Prioritizing the Standard Route
It seems that the search results confirm the two-step synthesis starting from nortropinone hydrochloride as the most practical path. I've found detailed protocols for a very similar reaction: N-Boc protection, which offers a reliable roadmap. Key reagents will be the hydrochloride salt, a base, and ethyl chloroformate. While a one-pot synthesis remains elusive, the Dieckmann condensation is a possible, if unexplored, option for de novo synthesis. I will now focus on the established method, detailed and supported by analogous reactions. I'm starting to generate content based on these findings.
Safety Operating Guide
Navigating the Safe Handling of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: A Practical Guide
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, a key building block in the synthesis of various therapeutic agents. By understanding the "why" behind each procedural step, we can foster a laboratory environment that is not only compliant but also intuitively safe.
Hazard Assessment and Chemical Profile
This compound is classified with the following hazard statements:
Understanding these potential hazards is the first step in establishing a robust safety protocol. The irritation potential of this compound necessitates a multi-faceted approach to personal protective equipment (PPE) to prevent inadvertent contact.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| Appearance | Clear Liquid |
| Boiling Point | 153°C |
| Density | 1.15 g/cm³ |
This data, particularly the liquid form at room temperature, informs our strategy for containment and spill response.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a critical, science-backed decision to mitigate specific, identified risks. The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Recommendation: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full face shield worn over safety glasses is essential.
-
Rationale: The H319 warning indicates that this chemical can cause serious, potentially damaging, eye irritation.[1][2] Standard prescription eyeglasses do not offer adequate protection from splashes or vapors.
Skin and Body Protection
-
Recommendation: A flame-resistant laboratory coat is required. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is advised. Long pants and closed-toe shoes are mandatory at all times in the laboratory.
-
Gloves: Nitrile or neoprene gloves are the preferred choice. It is crucial to inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended for extended procedures.
-
Rationale: Direct skin contact can lead to irritation (H315).[1][2] Nitrile and neoprene offer good resistance to a broad range of chemicals, including bicyclic beta-keto esters. The practice of double-gloving provides an additional layer of protection in case the outer glove is compromised.
Respiratory Protection
-
Recommendation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
Rationale: The H335 hazard statement indicates a risk of respiratory irritation.[1][2] Engineering controls, such as a fume hood, are the most effective way to prevent respiratory exposure.
Operational Workflow for Safe Handling
A systematic approach to handling, from preparation to disposal, ensures that safety is integrated into every stage of the experimental process.
Caption: A comprehensive workflow for the safe handling of this compound.
Step-by-Step Procedural Guidance
1. Preparation:
-
Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[3]
-
Don PPE: Put on all required personal protective equipment as outlined above.
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.
2. Handling:
-
Chemical Transfer: Conduct all transfers of the chemical within the fume hood to contain any vapors.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that any potential for pressure buildup is adequately addressed.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
3. Spill and Emergency Procedures:
-
Minor Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for proper disposal.
-
Major Spill: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
4. Disposal:
-
Waste Segregation: All waste containing this compound, including contaminated consumables, must be collected in a designated, labeled hazardous waste container.
-
Disposal Protocol: Do not dispose of this chemical down the drain.[1] All chemical waste must be disposed of through your institution's EHS-approved waste management program.[1]
Caption: A step-by-step guide for the safe disposal and decontamination process.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
